EC33
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
(3S)-3-amino-4-sulfanylbutane-1-sulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3S2/c5-4(3-9)1-2-10(6,7)8/h4,9H,1-3,5H2,(H,6,7,8)/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOHRLXVWJYYKJ-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)C(CS)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CS(=O)(=O)O)[C@@H](CS)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
232261-88-0 | |
| Record name | 3-Amino-4-mercapto-1-butanesulfonic acid, (3S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DDA48ZH8UU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Multifaceted Role of Ecm33 in Saccharomyces cerevisiae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ecm33 (Extracellular mutant 33) is a glycosylphosphatidylinositol (GPI)-anchored cell wall protein in Saccharomyces cerevisiae that plays a critical, multifaceted role in maintaining cell wall integrity, responding to environmental stress, and influencing metabolic output. This technical guide provides an in-depth analysis of the known functions of Ecm33, supported by quantitative data, detailed experimental protocols, and visual representations of its involvement in key cellular signaling pathways. Understanding the intricate functions of Ecm33 offers potential avenues for the development of novel antifungal therapies and the engineering of robust yeast cell factories.
Core Functions of Ecm33p
Ecm33p is fundamentally involved in the proper construction and maintenance of the yeast cell wall.[1][2] Its primary functions can be categorized as follows:
-
Cell Wall Integrity and Biogenesis: Ecm33p is required for the correct assembly of the mannoprotein outer layer of the cell wall.[1][2][3] Deletion of ECM33 leads to a weakened and disorganized cell wall structure, characterized by irregular thickness and a diminished mannoprotein layer.[4][5] This structural defect triggers a compensatory response, leading to increased chitin deposition.[6][7]
-
Signaling Pathway Modulation: Ecm33p is a known activator of the Cell Wall Integrity (CWI) pathway.[6][7] Its absence leads to the constitutive activation of this pathway, evidenced by increased levels of phosphorylated Slt2p, the mitogen-activated protein kinase (MAPK) of the CWI pathway.[3] Furthermore, Ecm33p is implicated in the nutrient-responsive TORC1 signaling pathway, where it is required for efficient glucose uptake.[8]
-
Metabolic Influence: Modulation of ECM33 expression has a significant impact on the production of various metabolites. Deletion of ECM33 has been shown to increase the production of squalene and improve the fermentation capacity of wine yeast.[7] Both deletion and overexpression of ECM33 can enhance the yield of p-coumaric acid and β-carotene.[6][7]
Quantitative Data on Ecm33p Function
The following tables summarize the quantitative effects of ECM33 modulation on various cellular processes as reported in the literature.
| Metabolite | Genetic Modification | Change in Production/Yield | Reference Strain | Source |
| Squalene | ecm33Δ | 12% increase | Squalene-producing S. cerevisiae | [7] |
| p-Coumaric Acid | ecm33Δ | Significant increase in specific yield | p-Coumaric acid-producing S. cerevisiae | [7] |
| p-Coumaric Acid | ECM33 overexpression | Significant increase in specific yield | p-Coumaric acid-producing S. cerevisiae | [6] |
| β-Carotene | ecm33Δ | Significant increase in specific yield | β-Carotene-producing S. cerevisiae | [7] |
| β-Carotene | ECM33 overexpression | Significant increase in specific yield | β-Carotene-producing S. cerevisiae | [6] |
Table 1: Impact of ECM33 Modulation on Metabolite Production
| Phenotype | Genetic Modification | Observation | Source |
| Cell Wall Chitin Content | ecm33Δ | Increased chitin deposition | [6][7] |
| Cell Wall Structure | ecm33Δ | Irregular thickness, disorganized layered structure, thin or absent mannoprotein outer layer | [4] |
| Cell Wall Structure | ECM33 overexpression | Thicker cell wall, more structured than wild-type | [6] |
| CWI Pathway Activation | ecm33Δ | Increased levels of activated Slt2p | [3] |
| Glucose Uptake | ecm33Δ | Reduced efficiency of glucose uptake | [8] |
| ATP Levels | ecm33Δ | Reduced ATP levels | [8] |
| Autophagy | ecm33Δ | Induction of autophagy even in high glucose | [8] |
| Growth on Cell Wall Stressors (Calcofluor White, Caffeine) | ecm33Δ | Impaired growth/Increased sensitivity | [6][7] |
Table 2: Phenotypic Consequences of ECM33 Deletion and Overexpression
Signaling Pathways Involving Ecm33p
Ecm33p is a key player in at least two major signaling pathways in S. cerevisiae: the Cell Wall Integrity (CWI) pathway and the TORC1 pathway.
Cell Wall Integrity (CWI) Pathway
The CWI pathway is a conserved MAPK cascade that responds to cell wall stress and regulates cell wall biogenesis.[9][10] Ecm33p is thought to function upstream in this pathway, possibly acting as or influencing a cell surface sensor.[6][7] Deletion of ECM33 leads to a weakened cell wall, which in turn activates the CWI pathway as a compensatory mechanism.[3][5]
Caption: The Cell Wall Integrity (CWI) pathway in S. cerevisiae.
TORC1 Signaling Pathway
The TORC1 pathway is a central regulator of cell growth, proliferation, and metabolism in response to nutrient availability, particularly glucose and nitrogen.[8][11] Ecm33 has been identified as a novel factor required for efficient glucose uptake, which is a critical upstream event for the full activation of TORC1 signaling.[8] In the absence of Ecm33, cells exhibit characteristics of starvation even in the presence of high glucose.[8]
Caption: The role of Ecm33 in the TORC1 signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of Ecm33 are provided below.
Analysis of Cell Wall Chitin Deposition via Calcofluor White Staining
This protocol is used to visualize chitin in the yeast cell wall, which fluoresces when bound by Calcofluor White.
Materials:
-
Yeast culture
-
10% Potassium Hydroxide (KOH)
-
Calcofluor White M2R stain (e.g., 1 mg/mL stock in water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microscope slides and coverslips
-
Fluorescence microscope with a DAPI filter set (Excitation ~350 nm, Emission ~450 nm)
Procedure:
-
Harvest yeast cells from a liquid culture (logarithmic phase) by centrifugation (e.g., 3000 x g for 5 minutes).
-
Wash the cells once with PBS and resuspend the pellet in PBS to an appropriate density (e.g., OD600 of 1.0).
-
On a clean microscope slide, mix 5 µL of the cell suspension with 1 µL of 10% KOH (optional, helps to clear the specimen).
-
Add 1 µL of Calcofluor White M2R stock solution to the cell suspension on the slide and mix gently.
-
Incubate for 1-5 minutes at room temperature.
-
Place a coverslip over the suspension.
-
Observe the cells under a fluorescence microscope using a DAPI filter set. Chitin-rich structures, such as bud scars and the cell wall of ecm33Δ mutants, will show bright blue-white fluorescence.[12]
Visualization of Cell Wall Ultrastructure by Transmission Electron Microscopy (TEM)
This protocol allows for high-resolution imaging of the yeast cell wall layers.
Materials:
-
Yeast culture
-
Primary fixative: 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer, pH 7.2
-
Post-fixative: 1% osmium tetroxide in 0.1 M sodium cacodylate buffer, pH 7.2
-
1% aqueous uranyl acetate
-
Ethanol series (30%, 50%, 70%, 90%, 100%) for dehydration
-
Propylene oxide
-
Epoxy resin (e.g., Spurr's or Epon)
-
Ultramicrotome and TEM grids
Procedure:
-
Fixation: Harvest mid-log phase yeast cells by centrifugation. Resuspend the pellet in the primary fixative and incubate for 1-2 hours at room temperature.
-
Washing: Wash the cells three times with 0.1 M sodium cacodylate buffer.
-
Post-fixation: Resuspend the cells in the post-fixative and incubate for 1 hour at room temperature. This step enhances the contrast of membranes.
-
Staining: Wash the cells with distilled water and then stain with 1% aqueous uranyl acetate for 1 hour in the dark.
-
Dehydration: Dehydrate the samples through a graded ethanol series (e.g., 10 minutes at each concentration).
-
Infiltration: Infiltrate the samples with a 1:1 mixture of propylene oxide and epoxy resin for 1 hour, followed by 100% resin overnight.
-
Embedding and Polymerization: Embed the samples in fresh resin in molds and polymerize at 60°C for 48 hours.
-
Sectioning and Imaging: Cut ultrathin sections (60-80 nm) using an ultramicrotome, collect them on TEM grids, and stain with lead citrate. Image the sections using a transmission electron microscope.[2][4][13]
Analysis of Protein N-Glycosylation
This protocol outlines a general workflow for analyzing defects in protein N-glycosylation, as observed in ecm33Δ mutants.
Materials:
-
Yeast cell lysates
-
Denaturing buffer (e.g., containing SDS and DTT)
-
Endoglycosidase H (Endo H) or Peptide-N-Glycosidase F (PNGase F)
-
SDS-PAGE gels and Western blotting apparatus
-
Antibodies against specific glycoproteins (e.g., invertase, carboxypeptidase Y)
Procedure:
-
Protein Extraction: Prepare total protein extracts from wild-type and ecm33Δ yeast strains.
-
Denaturation: Denature a portion of the protein extract by heating in a denaturing buffer.
-
Deglycosylation: Treat the denatured protein extract with Endo H or PNGase F according to the manufacturer's instructions. This will cleave N-linked glycans from the proteins.
-
SDS-PAGE and Western Blotting: Run untreated and deglycosylated protein samples on an SDS-PAGE gel. Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific to a known glycoprotein, followed by a suitable secondary antibody.
-
Analysis: Compare the electrophoretic mobility of the glycoprotein from wild-type and ecm33Δ strains, with and without deglycosylation. A shift in mobility in the untreated samples from the ecm33Δ mutant compared to the wild-type can indicate altered glycosylation. The deglycosylated samples serve as a control, showing the size of the protein backbone.[14][15]
Conclusion and Future Directions
Ecm33p is a pivotal protein in Saccharomyces cerevisiae, acting as a key node that integrates cell wall biogenesis, stress signaling, and cellular metabolism. Its role in both the CWI and TORC1 pathways highlights its importance in the cell's ability to respond to its environment. The quantitative data presented underscore the significant impact that modulating ECM33 expression can have on industrially relevant outputs, making it a promising target for metabolic engineering.
Future research should focus on elucidating the precise molecular mechanism by which Ecm33p influences glucose uptake and activates the CWI pathway. Identifying its direct interaction partners on the cell surface and within the plasma membrane will be crucial for a complete understanding of its function. For drug development professionals, the essential role of Ecm33p in cell wall integrity, particularly in pathogenic fungi where homologs exist, presents an attractive target for the development of novel antifungal agents with a potentially unique mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [PROTOCOL] Structural analysis of N-/O-glycans assembled on proteins in yeasts [jmicrobiol.or.kr]
- 4. Transmission electron microscopy of yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Modulation of the cell wall protein Ecm33p in yeast Saccharomyces cerevisiae improves the production of small metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Wall Integrity Signaling in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TORC1 regulates the transcriptional response to glucose and developmental cycle via the Tap42-Sit4-Rrd1/2 pathway in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dalynn.com [dalynn.com]
- 13. Transmission electron microscopy of yeast | Semantic Scholar [semanticscholar.org]
- 14. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 15. Structural analysis of N-/O-glycans assembled on proteins in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Ecm33 Protein: A Comprehensive Technical Guide to Localization and Expression
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Ecm33 protein (Extracellular Mutant 33) is a highly conserved glycosylphosphatidylinositol (GPI)-anchored protein found in various yeast species, including Saccharomyces cerevisiae and Candida albicans. It plays a crucial role in maintaining cell wall integrity, regulating morphogenesis, and responding to environmental stresses. Ecm33 is localized to the plasma membrane and the cell wall and is implicated in key signaling pathways, including the Cell Wall Integrity (CWI) and TORC1 pathways. This technical guide provides a detailed overview of the subcellular localization and expression patterns of Ecm33, along with comprehensive experimental protocols for its study.
Subcellular Localization of Ecm33
Ecm33 is primarily localized to the cell periphery, consistent with its function as a cell surface protein. Its localization can be dynamic, shifting between the plasma membrane and the cell wall.
Primary Locations:
-
Plasma Membrane: Ecm33 is anchored to the plasma membrane via a GPI anchor. This localization is crucial for its function, as demonstrated by experiments where altered GPI-anchoring signals led to mislocalization and loss of function.
-
Cell Wall: A significant portion of Ecm33 is found in the fungal-type cell wall. It is covalently attached to the cell wall through its GPI remnant.
-
Endoplasmic Reticulum (ER): As a GPI-anchored protein, Ecm33 is synthesized and processed through the ER.
-
Mitochondrion: Some studies have also reported the presence of Ecm33 in the mitochondrion, where it is phosphorylated.
Expression Patterns of Ecm33
The expression of the ECM33 gene is regulated by various stress conditions and is under the control of specific transcription factors.
Transcriptional Regulation
In fission yeast, the expression of ecm33+ is regulated by the Pmk1 MAPK signaling pathway. The transcription factors Atf1 and Mbx1 bind to the promoter region of ecm33+ to control its expression. Under unstressed conditions, the mRNA level of ecm33+ is significantly reduced in cells lacking Pmk1 or Atf1.
Expression Under Stress Conditions
Deletion of ECM33 leads to hypersensitivity to cell wall damaging agents like Calcofluor White and Congo Red, indicating its importance in the cell wall stress response. In Saccharomyces cerevisiae, deletion of ECM33 results in an upregulation of the chitin synthase gene CHS3, leading to increased chitin deposition in the cell wall.
Quantitative Expression Data
| Organism | Condition/Genetic Background | Change in Ecm33 Expression | Reference(s) |
| Schizosaccharomyces pombe | Δpmk1 mutant | Significantly reduced mRNA | |
| Schizosaccharomyces pombe | Δatf1 mutant | Significantly reduced mRNA | |
| Saccharomyces cerevisiae | Δecm33 mutant | Upregulation of SLT2 & HOG1 | |
| Saccharomyces cerevisiae | Δecm33 mutant | Upregulation of CHS3 |
Role in Signaling Pathways
Ecm33 is a key component of at least two major signaling pathways in yeast: the Pmk1 MAPK Cell Integrity Pathway and the TORC1 Signaling Pathway.
Pmk1 MAPK Cell Integrity Pathway
In fission yeast, Ecm33 acts as a negative regulator of the Pmk1 MAPK signaling pathway. Deletion of ecm33+ leads to hyperactivation of Pmk1 signaling. This pathway is crucial for maintaining cell integrity in response to various stresses.
Caption: Pmk1 MAPK signaling pathway leading to Ecm33 expression.
TORC1 Signaling Pathway
In Saccharomyces cerevisiae, Ecm33 is required for efficient glucose uptake and the full activation of the nutrient-responsive TORC1 signaling pathway. Cells lacking Ecm33 exhibit characteristics of starvation even in high glucose conditions, such as reduced ATP levels and induction of autophagy.
Caption: Role of Ecm33 in the TORC1 signaling pathway.
Experimental Methodologies
This section provides detailed protocols for key experiments used to study Ecm33 localization and expression.
Immunofluorescence for Ecm33 Localization
This protocol is adapted for the localization of GPI-anchored proteins like Ecm33 in yeast.
Caption: Workflow for yeast immunofluorescence.
Protocol:
-
Cell Growth and Fixation:
-
Grow yeast cells to early- to mid-log phase (OD600 ~0.5) in appropriate media.
-
Fix cells by adding formaldehyde to a final concentration of 3.7% and incubate for 1 hour at room temperature.
-
Wash the cells three times with phosphate-buffered saline (PBS).
-
-
Spheroplasting:
-
Resuspend the cell pellet in a buffer containing a reducing agent (e.g., 10 mM DTT) and incubate for 10 minutes.
-
Wash the cells and resuspend in a spheroplasting buffer (e.g., sorbitol-based buffer) containing zymolyase.
-
Incubate at 30°C until spheroplasts are formed (monitor with a microscope).
-
-
Permeabilization and Blocking:
-
Gently wash the spheroplasts and adhere them to poly-L-lysine coated slides.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Block non-specific antibody binding by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.
-
-
Antibody Incubation:
-
Incubate with a primary antibody against Ecm33 (or an epitope tag if using a tagged version) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the slides three times with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash the slides three times with PBS.
-
Mount with a mounting medium containing an anti-fade reagent and a DNA stain (e.g., DAPI) if desired.
-
Image using a fluorescence microscope with appropriate filters.
-
Western Blotting for Ecm33 Detection
Protocol:
-
Protein Extraction:
-
Harvest yeast cells from a mid-log phase culture.
-
Resuspend the cell pellet in a lysis buffer containing protease inhibitors.
-
Lyse the cells using glass beads and vigorous vortexing or a bead beater.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
-
SDS-PAGE and Transfer:
-
Mix the protein lysate with Laemmli sample buffer and boil for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or 3% BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against Ecm33 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and expose it to X-ray film or a digital imager.
-
Northern Blotting for ECM33 mRNA Analysis
Protocol:
-
RNA Extraction:
-
Harvest yeast cells and extract total RNA using a hot acid phenol method or a commercial kit.
-
Assess RNA quality and quantity.
-
-
Gel Electrophoresis:
-
Separate 10-20 µg of total RNA on a formaldehyde-agarose denaturing gel.
-
-
Transfer:
-
Transfer the RNA from the gel to a nylon membrane via capillary action overnight.
-
UV crosslink the RNA to the membrane.
-
-
Hybridization:
-
Prehybridize the membrane in a hybridization buffer at 42-68°C.
-
Prepare a labeled DNA or RNA probe specific for the ECM33 transcript.
-
Add the probe to the hybridization buffer and incubate overnight.
-
-
Washing and Detection:
-
Wash the membrane under stringent conditions to remove the non-specifically bound probe.
-
Detect the signal by autoradiography if using a radioactive probe or by a chemiluminescent method for non-radioactive probes.
-
Co-Immunoprecipitation (Co-IP) for Interaction Studies
Protocol:
-
Cell Lysis:
-
Grow yeast cells expressing a tagged version of Ecm33 (e.g., HA- or Myc-tagged) and a potential interacting partner.
-
Lyse cells in a non-denaturing Co-IP lysis buffer with protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G agarose beads.
-
Add an antibody against the tag on Ecm33 to the cleared lysate and incubate for 2-4 hours at 4°C.
-
Add fresh protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads and wash them several times with Co-IP lysis buffer to remove non-specific binders.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluate by Western blotting using antibodies against the potential interacting protein and the tagged Ecm33 as a control.
-
Conclusion
Ecm33 is a multifaceted GPI-anchored protein with critical roles in yeast cell biology. Its localization at the cell surface positions it as a key player in sensing and responding to the extracellular environment. The regulation of its expression and its involvement in major signaling pathways like the CWI and TORC1 pathways highlight its importance in coordinating cell growth and stress responses. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the functions and regulatory mechanisms of Ecm33, which may serve as a potential target for novel antifungal drug development.
YBR078W/ECM33: A Comprehensive Technical Guide to its Discovery and Initial Characterization
Introduction
YBR078W, also known as ECM33 (Extra-Cellular Mutant 33), is a glycosylphosphatidylinositol (GPI)-anchored protein in the budding yeast Saccharomyces cerevisiae. Initially identified in screens for mutants with altered cell wall integrity, subsequent research has revealed its multifaceted role in crucial cellular processes, including efficient glucose uptake, apical bud growth, and as a component of the TORC1 signaling pathway. This technical guide provides an in-depth overview of the discovery and initial characterization of YBR078W, tailored for researchers, scientists, and drug development professionals.
Discovery and Initial Identification
The discovery of YBR078W/ECM33 emerged from large-scale genetic screens aimed at identifying genes involved in yeast cell wall integrity and morphogenesis. One of the earliest mentions of its functional importance came from a study identifying genes critical for apical growth.
Subsequent studies further characterized it as a GPI-anchored protein, with its paralog, PST1, arising from a whole-genome duplication event in yeast, as identified through comparative genomics using resources like the Yeast Gene Order Browser.[1][2]
Core Functions and Initial Characterization
The initial characterization of YBR078W has unveiled its involvement in several key physiological processes:
Efficient Glucose Uptake and TORC1 Signaling
A pivotal study demonstrated that Ecm33p is essential for efficient glucose uptake and the full activation of the nutrient-responsive Target of Rapamycin Complex 1 (TORC1) signaling pathway.[3] Cells lacking ECM33 exhibit characteristics of starvation even in high-glucose conditions, such as delayed cell proliferation, reduced intracellular ATP levels, and induction of autophagy.[3] This suggests that Ecm33p acts as a key factor in translating the presence of extracellular glucose into intracellular signals that drive cell growth.
Apical Bud Growth and Cell Wall Integrity
YBR078W/ECM33 has been implicated in apical bud growth, a critical process for polarized cell division in yeast. Deletion of ECM33 leads to abnormal bud neck morphology and a disorganized cell wall structure, highlighting its role in maintaining cell wall integrity.[4][5] This is further supported by the observation that ecm33Δ mutants are hypersensitive to cell wall-perturbing agents like Calcofluor white and caffeine.[6][7]
Quantitative Data Summary
The following tables summarize key quantitative data from the initial characterization of YBR078W/ECM33.
| Table 1: Growth Phenotypes of ecm33Δ Mutant | |
| Condition | Observation |
| High Temperature (37°C) | Temperature-sensitive growth defect[8] |
| Medium with Calcofluor White | Hypersensitivity[6] |
| Medium with Caffeine | Hypersensitivity[6] |
| Table 2: Cellular and Biochemical Phenotypes of ecm33Δ Mutant in the Presence of High Glucose | |
| Parameter | Observation in ecm33Δ vs. Wild Type |
| Reference | |
| Glucose Uptake | Reduced |
| Intracellular ATP Level | Reduced |
| Autophagy | Induced |
| Phosphorylation of Sch9 (TORC1 substrate) | Decreased |
| Chitin Deposition in Cell Wall | Increased |
| Table 3: Effect of ECM33 Deletion and Overexpression on Product Yield | | | :--- | :--- | :--- | | Strain | Specific Yield of p-coumaric acid (mg/g DCW) | Specific Yield of β-carotene (mg/g DCW) | | Reference | | Parental (p-coumaric acid producer) | ~1.5 | N/A |[6] | | ecm33Δ (p-coumaric acid producer) | ~2.5 | N/A |[6] | | ECM33 Overexpression (p-coumaric acid producer) | ~3.0 | N/A |[6] | | Parental (β-carotene producer) | N/A | ~0.8 |[6] | | ecm33Δ (β-carotene producer) | N/A | ~1.2 |[6] | | ECM33 Overexpression (β-carotene producer) | N/A | ~1.4 |[6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of YBR078W/ECM33 are provided below.
Gene Deletion and Overexpression in Saccharomyces cerevisiae
-
Principle: This protocol describes the one-step PCR-based gene disruption method, a common technique for creating knockout mutants in yeast. Overexpression is typically achieved by integrating the gene of interest under the control of a strong constitutive promoter.[9][10][11][12]
-
Methodology:
-
Deletion Cassette Preparation: A selectable marker gene (e.g., kanMX) is amplified by PCR using primers with 5' extensions homologous to the regions flanking the YBR078W open reading frame (ORF).
-
Yeast Transformation: The purified PCR product is transformed into a wild-type yeast strain using the lithium acetate/polyethylene glycol (LiAc/PEG) method.
-
Selection: Transformed cells are plated on a selective medium (e.g., YPD + G418 for kanMX).
-
Verification: Correct integration of the deletion cassette and disruption of the YBR078W gene are confirmed by colony PCR using primers flanking the target locus.
-
Overexpression Strain Construction: A similar PCR-based approach is used to replace the native promoter of YBR078W with a strong constitutive promoter (e.g., TEF1).
-
Glucose Uptake Assay
-
Principle: This assay measures the rate at which yeast cells take up glucose from the surrounding medium. It often utilizes a fluorescently labeled glucose analog, 2-NBDG, or radioactively labeled 2-deoxy-D-glucose.[13][14][15][16][17]
-
Methodology (using 2-NBDG):
-
Cell Preparation: Yeast cells are grown to mid-log phase, harvested, washed, and resuspended in a glucose-free buffer.
-
Assay Initiation: 2-NBDG is added to the cell suspension to a final concentration of 1 mM.
-
Incubation: The cells are incubated at 30°C for a defined period (e.g., 20 minutes).
-
Measurement: The reaction is stopped by adding ice-cold buffer. Cells are washed to remove extracellular 2-NBDG.
-
Quantification: The fluorescence of the cell suspension is measured using a fluorometer with excitation and emission wavelengths appropriate for 2-NBDG (e.g., 465 nm excitation, 540 nm emission).
-
Transmission Electron Microscopy (TEM) of Yeast Cell Wall
-
Principle: TEM is used to visualize the ultrastructure of the yeast cell wall, revealing changes in thickness and organization resulting from gene mutations.[18][19][20][21][22]
-
Methodology:
-
Fixation: Yeast cells are fixed with a primary fixative (e.g., glutaraldehyde) followed by a secondary fixative (e.g., potassium permanganate or osmium tetroxide).
-
Dehydration: The fixed cells are dehydrated through a graded series of ethanol concentrations.
-
Embedding: The dehydrated cells are infiltrated with and embedded in a resin (e.g., Spurr's resin).
-
Sectioning: Ultrathin sections (60-90 nm) are cut from the resin blocks using an ultramicrotome.
-
Staining: The sections are stained with heavy metal salts (e.g., uranyl acetate and lead citrate) to enhance contrast.
-
Imaging: The stained sections are examined using a transmission electron microscope.
-
Calcofluor White Staining for Chitin Visualization
-
Principle: Calcofluor white is a fluorescent dye that binds to chitin, a major component of the yeast cell wall, particularly in bud scars. Increased fluorescence can indicate an increase in chitin deposition, often a hallmark of cell wall stress.[23][24][25][26][27]
-
Methodology:
-
Cell Preparation: Yeast cells are grown to the desired growth phase, harvested, and washed.
-
Staining: Cells are resuspended in a solution containing Calcofluor white (e.g., 5 µg/mL) and incubated in the dark for a short period (e.g., 5 minutes).
-
Washing: The cells are washed to remove excess dye.
-
Imaging: The stained cells are visualized using a fluorescence microscope with a DAPI filter set (e.g., excitation ~365 nm, emission ~440 nm).
-
Signaling Pathways and Logical Relationships
YBR078W/ECM33 in the TORC1 Signaling Pathway
The following diagram illustrates the proposed role of YBR078W/ECM33 in the glucose-responsive TORC1 signaling pathway.
Caption: Proposed role of YBR078W/ECM33 in glucose-mediated TORC1 activation.
Experimental Workflow for Characterizing ecm33Δ Phenotypes
The following diagram outlines a typical experimental workflow for characterizing the phenotypes of an ecm33Δ mutant.
Caption: Workflow for phenotypic analysis of the ecm33Δ mutant.
Conclusion
YBR078W/ECM33 is a GPI-anchored protein with significant roles in glucose sensing, cell growth, and cell wall maintenance in Saccharomyces cerevisiae. Its discovery and initial characterization have provided valuable insights into the complex interplay between nutrient availability and cellular proliferation. As a modulator of the highly conserved TORC1 pathway, YBR078W presents a potential target for further investigation in the context of antifungal drug development and the optimization of yeast for industrial applications. This guide serves as a foundational resource for researchers aiming to build upon the existing knowledge of this important yeast gene.
References
- 1. The Yeast Gene Order Browser: combining curated homology and syntenic context reveals gene fate in polyploid species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Yeast Gene Order Browser [ygob.ucd.ie]
- 3. TORC1 Signaling in Fungi: From Yeasts to Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Defining Functions of Mannoproteins in Saccharomyces cerevisiae by High-Dimensional Morphological Phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of the cell wall protein Ecm33p in yeast Saccharomyces cerevisiae improves the production of small metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. Manipulating the Yeast Genome: Deletion, Mutation, and Tagging by PCR | Springer Nature Experiments [experiments.springernature.com]
- 9. mdpi.com [mdpi.com]
- 10. Comprehensive phenotypic analysis of single-gene deletion and overexpression strains of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. academic.oup.com [academic.oup.com]
- 13. In Vitro Glucose Uptake Assay in Yeast Cell [bio-protocol.org]
- 14. A label-free real-time method for measuring glucose uptake kinetics in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessing Glucose Uptake through the Yeast Hexose Transporter 1 (Hxt1) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. revvity.com [revvity.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Transmission electron microscopy of yeast | Semantic Scholar [semanticscholar.org]
- 19. Transmission electron microscopy of yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Microwave-assisted preparation of yeast cells for ultrastructural analysis by electron microscopy [microbialcell.com]
- 22. academic.oup.com [academic.oup.com]
- 23. static.igem.org [static.igem.org]
- 24. tandfonline.com [tandfonline.com]
- 25. biotium.com [biotium.com]
- 26. Calcofluor White Staining: Principle, Procedure, and Application • Microbe Online [microbeonline.com]
- 27. dalynn.com [dalynn.com]
Ecm33 and its Paralog Pst1: A Technical Whitepaper on Functional Redundancy in Yeast Cell Wall Integrity
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the quest for novel antifungal drug targets, a thorough understanding of the compensatory mechanisms that ensure the survival of fungal pathogens is paramount. This technical guide delves into the functional redundancy of two paralogous, glycosylphosphatidylinositol (GPI)-anchored cell surface proteins in Saccharomyces cerevisiae, Ecm33p and Pst1p. These proteins play a crucial, albeit partially overlapping, role in maintaining cell wall integrity. Deletion of ECM33 results in a compromised cell wall, a phenotype significantly exacerbated by the simultaneous deletion of PST1, highlighting a synthetic lethal relationship under cell wall stress conditions. This whitepaper consolidates the quantitative data from seminal studies, provides detailed experimental protocols for assessing cell wall integrity, and presents visual models of the underlying molecular pathways and genetic interactions. This in-depth analysis aims to provide a foundational resource for researchers targeting the fungal cell wall, a critical structure for pathogen viability and a proven target for antifungal therapies.
Introduction
The fungal cell wall is a dynamic and essential organelle that provides structural support, protects against osmotic stress, and mediates interactions with the environment. Its unique composition, rich in glucans, chitin, and mannoproteins, makes it an attractive target for antifungal drug development. The Cell Wall Integrity (CWI) pathway is the primary signaling cascade responsible for maintaining the structural integrity of the cell wall in response to various stresses.
ECM33 and PST1 encode two homologous GPI-anchored proteins that are localized to the cell surface of Saccharomyces cerevisiae[1]. While not essential for viability under normal growth conditions, they become critical for survival when the cell wall is challenged. ECM33 deletion leads to a weakened cell wall, rendering the cell hypersensitive to cell wall perturbing agents[1]. This phenotype is markedly intensified in the absence of its paralog, PST1, indicating a functional overlap and a compensatory relationship between the two proteins. Pst1p appears to play a more prominent role in the compensatory response to cell wall damage, partially substituting for Ecm33p's function in these conditions[1].
This guide will explore the nuances of this functional redundancy, presenting the quantitative data that underpins our current understanding, detailing the methodologies used to generate this data, and providing visual representations of the involved biological processes.
Quantitative Analysis of ecm33Δ and pst1Δ Mutant Phenotypes
The functional relationship between ECM33 and PST1 has been elucidated through the quantitative analysis of single and double deletion mutants under various cell wall stress conditions. The data consistently demonstrates the primary role of Ecm33p in maintaining cell wall integrity and the supporting, compensatory function of Pst1p.
Table 1: Sensitivity of ecm33Δ and pst1Δ mutants to cell wall stressors.
| Strain | Calcofluor White (50 µg/ml) | Congo Red (50 µg/ml) | Hygromycin B (100 µg/ml) |
| Wild-type | ++++ | ++++ | ++++ |
| pst1Δ | ++++ | ++++ | ++++ |
| ecm33Δ | ++ | ++ | ++ |
| ecm33Δ pst1Δ | + | + | + |
| (Data synthesized from spot assays in Pardo et al., 2004. Growth is represented on a qualitative scale from ++++ (wild-type growth) to + (severe growth defect).) |
Table 2: Zymolyase sensitivity of ecm33Δ and pst1Δ mutants.
| Strain | Time to 50% Lysis (minutes) |
| Wild-type | > 180 |
| pst1Δ | > 180 |
| ecm33Δ | ~90 |
| ecm33Δ pst1Δ | ~45 |
| (Approximate values derived from graphical data in Pardo et al., 2004.) |
Table 3: Activation of the Slt2 MAP Kinase in ecm33Δ and pst1Δ mutants.
| Strain | Relative Slt2 Phosphorylation Level |
| Wild-type | 1.0 |
| pst1Δ | ~1.0 |
| ecm33Δ | ~3.5 |
| ecm33Δ pst1Δ | ~4.0 |
| (Relative levels estimated from Western blot analysis in Pardo et al., 2004.) |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the functional redundancy of Ecm33p and Pst1p.
Yeast Strain Construction
-
Gene Deletion: Deletion cassettes are generated by PCR using primers with homology to the regions flanking the open reading frame (ORF) of the target gene (ECM33 or PST1) and a selectable marker gene (e.g., kanMX4). The PCR product is transformed into a wild-type diploid yeast strain. Transformants are selected on appropriate media (e.g., G418 for kanMX4). Correct integration of the deletion cassette is confirmed by PCR analysis. The diploid strain is then sporulated, and tetrads are dissected to obtain haploid single-gene deletion mutants.
-
Double Mutant Construction: A haploid ecm33Δ mutant is crossed with a haploid pst1Δ mutant of the opposite mating type. The resulting diploid is sporulated, and tetrads are dissected. Spores are grown on selective media to identify double mutants (e.g., resistance to both G418 and another marker if a different one was used for the second deletion).
Cell Wall Integrity Assays
-
Spot Assay for Sensitivity to Cell Wall Stressors:
-
Grow yeast strains overnight in liquid YPD (Yeast Extract Peptone Dextrose) medium at 30°C.
-
Dilute the cultures to an OD₆₀₀ of 0.5.
-
Prepare a five-fold serial dilution series for each strain.
-
Spot 5 µl of each dilution onto YPD agar plates and YPD plates containing the cell wall stressing agents (e.g., Calcofluor White, Congo Red, Hygromycin B) at the desired concentrations.
-
Incubate the plates at 30°C for 2-3 days and document the growth.
-
-
Zymolyase Sensitivity Assay:
-
Grow yeast cultures to mid-log phase (OD₆₀₀ ≈ 0.8) in YPD.
-
Harvest the cells by centrifugation and wash them with sterile water.
-
Resuspend the cells in 10 mM Tris-HCl, pH 7.5, to an OD₆₀₀ of 1.0.
-
Add Zymolyase-20T to a final concentration of 25 µg/ml.
-
Incubate the cell suspension at 30°C with gentle shaking.
-
Monitor the decrease in OD₆₀₀ at regular intervals (e.g., every 15 minutes) for up to 3 hours.
-
Plot the percentage of initial OD₆₀₀ against time to determine the rate of lysis.
-
Western Blot Analysis of Slt2 Phosphorylation
-
Grow yeast cultures to mid-log phase.
-
Harvest 10 OD₆₀₀ units of cells by centrifugation.
-
Prepare protein extracts by resuspending the cell pellet in 200 µl of lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, protease and phosphatase inhibitor cocktails) and disrupting the cells with glass beads.
-
Clarify the lysates by centrifugation at 13,000 rpm for 10 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a standard protein assay (e.g., Bradford assay).
-
Separate equal amounts of protein (e.g., 50 µg) by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated p42/p44 MAPK (which recognizes phosphorylated Slt2p) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) detection system.
-
To control for loading, the membrane can be stripped and re-probed with an antibody against total Slt2p.
Visualizing the Molecular and Genetic Landscape
Diagrams generated using Graphviz provide a clear visual representation of the complex biological relationships discussed.
Caption: Cell Wall Integrity (CWI) signaling pathway in yeast.
Caption: Experimental workflow for characterizing Ecm33/Pst1 mutants.
Caption: Logical relationship of Ecm33 and Pst1 functional redundancy.
Conclusion and Future Directions
The functional redundancy of Ecm33p and its paralog Pst1p provides a compelling case study in the robustness of the fungal cell wall maintenance machinery. While Ecm33p is the primary contributor to cell wall integrity under normal and stressed conditions, Pst1p serves as a crucial backup, highlighting a potential vulnerability that could be exploited for therapeutic intervention. The synthetic lethal interaction observed in the ecm33Δ pst1Δ double mutant, particularly its heightened sensitivity to cell wall stressors, suggests that simultaneous inhibition of both proteins could be an effective antifungal strategy.
Future research should focus on elucidating the precise molecular mechanisms by which these proteins contribute to cell wall biogenesis and signaling. Identifying the specific ligands or interacting partners of Ecm33p and Pst1p could provide more direct targets for small molecule inhibitors. Furthermore, exploring the functional conservation of this paralogous pair in pathogenic fungi, such as Candida albicans, could pave the way for the development of broad-spectrum antifungal agents that target this compensatory system. The detailed protocols and quantitative data presented in this guide offer a solid foundation for such future investigations, empowering researchers to further unravel the complexities of fungal cell wall biology and develop novel therapeutic strategies.
References
The Role of Ecm33 in the Yeast Cell Wall Integrity Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The yeast cell wall is a dynamic and essential organelle, critical for maintaining cell shape, providing osmotic protection, and mediating interactions with the environment. The Cell Wall Integrity (CWI) pathway is the primary signaling cascade responsible for orchestrating cell wall biogenesis and remodeling in response to stress. This technical guide provides an in-depth examination of Ecm33, a glycosylphosphatidylinositol (GPI)-anchored cell surface protein that has emerged as a key regulator of the CWI pathway in yeast. This document details the molecular function of Ecm33, its intricate role in modulating the CWI signaling cascade, and the phenotypic consequences of its genetic manipulation. Furthermore, we present detailed experimental protocols and quantitative data to serve as a comprehensive resource for researchers in fungal biology and drug development.
Introduction to the Yeast Cell Wall Integrity (CWI) Pathway
The CWI pathway is a conserved mitogen-activated protein kinase (MAPK) cascade that is fundamental for cell survival in fungi.[1][2] In Saccharomyces cerevisiae, the pathway is activated by various cell wall stresses, such as heat shock, osmotic changes, and exposure to cell wall-damaging agents. The core of the CWI pathway is a linear kinase cascade initiated by cell surface sensors that activate the small GTPase Rho1.[3] Activated Rho1 then stimulates Protein Kinase C (Pkc1), which in turn activates a downstream MAPK module consisting of Bck1 (MEKK), Mkk1/2 (MEKs), and finally Slt2/Mpk1 (MAPK).[1][3] Phosphorylated Slt2 mediates the transcriptional activation of a battery of cell wall-related genes, leading to reinforcement of the cell wall.[2]
Ecm33: A GPI-Anchored Cell Surface Regulator
Ecm33 is a highly conserved GPI-anchored protein localized to the plasma membrane and the cell wall of yeast.[4][5] Its GPI anchor is crucial for its function, as mislocalization to the cell wall results in a loss of function.[5] Ecm33 and its homolog, Pst1, are characterized by a receptor L-domain.[1][4] While both are involved in cell wall integrity, Ecm33 plays a more prominent role.[1]
The Negative Regulatory Role of Ecm33 in the CWI Pathway
A key function of Ecm33 is the negative regulation of the CWI pathway. Deletion of the ECM33 gene leads to hyperactivation of the Slt2 MAP kinase, indicating that Ecm33 normally functions to dampen the CWI signal.[1][6] This negative feedback is crucial for maintaining cellular homeostasis and preventing an overactive stress response. In fission yeast (Schizosaccharomyces pombe), the Ecm33 ortholog is involved in the negative regulation of the Pmk1 MAPK signaling pathway, a homolog of the Slt2 pathway.[7]
The precise mechanism of this negative regulation is still under investigation, but it is hypothesized that Ecm33, through its localization at the plasma membrane, may interact with and inhibit upstream components of the MAPK cascade.[7]
Transcriptional Regulation of ECM33
The expression of ecm33+ in fission yeast is regulated by the transcription factors Atf1 and Mbx1, which bind to a cAMP-responsive element (CRE) and an RLM1-binding sequence in the promoter region, respectively.[7] This indicates that the expression of this negative regulator is itself under the control of stress-activated signaling pathways.
Phenotypic Consequences of ECM33 Manipulation
Alterations in ECM33 expression lead to a range of observable phenotypes, providing valuable insights into its function.
-
Cell Wall Defects: Deletion of ECM33 results in a weakened and disorganized cell wall.[1][2] This is often accompanied by an increase in chitin deposition, a compensatory mechanism to reinforce the compromised cell wall.[2][6] Conversely, overexpression of ECM33 can lead to a thicker and more homogenous cell wall with decreased chitin content.[8]
-
Hypersensitivity to Cell Wall Stressors: ecm33Δ mutants exhibit increased sensitivity to cell wall-perturbing agents such as Calcofluor White, Congo Red, and caffeine.[6][8][9]
-
Glycosylation Defects: The absence of Ecm33 has been shown to affect the N-glycosylation of certain proteins, suggesting a broader role in protein processing and cell surface assembly.[1]
-
Improved Fermentation Performance: Interestingly, disruption of ECM33 in wine yeast has been shown to significantly reduce fermentation time without negatively impacting cell viability or biomass, highlighting its potential for industrial applications.[6][9]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on ECM33.
| Parameter | Strain/Condition | Quantitative Change | Reference |
| Fermentation Time | ecm33Δ wine yeast | Up to 31% reduction | [6][9] |
| Gene Expression (SLT2) | ecm33Δ during fermentation | Upregulated | [6][9] |
| Gene Expression (HOG1) | ecm33Δ during fermentation | Upregulated | [6][9] |
| Gene Expression (CHS3) | ecm33Δ during fermentation | Upregulated | [6] |
| p-coumaric acid specific yield | ecm33Δ | 40% increase | [8] |
| p-coumaric acid specific yield | ECM33 overexpression (TEF1 promoter) | 36.5% increase | [8] |
| Conidial Yield | ΔBbecm33 (Beauveria bassiana) | 76% decrease | [10] |
| Conidial Yield | ΔMrecm33 (Metarhizium robertsii) | 42% decrease | [10] |
Experimental Protocols
This section provides an overview of key methodologies used to study the role of Ecm33 in the CWI pathway.
Construction of Yeast Deletion and Overexpression Strains
-
Gene Deletion: The one-step PCR-based gene disruption method is commonly used. A disruption cassette containing a selectable marker (e.g., kanMX4) is amplified by PCR using primers with homology to the regions flanking the ECM33 open reading frame. The PCR product is then transformed into yeast, and homologous recombination replaces the native gene with the disruption cassette.
-
Gene Overexpression: A gene of interest, such as ECM33, can be cloned into a high-copy number yeast expression vector (e.g., pYES2) under the control of a strong, inducible promoter (e.g., GAL1) or a constitutive promoter (e.g., TEF1). The resulting plasmid is then transformed into the desired yeast strain.
Cell Wall Stress Sensitivity Assays
-
Yeast Culture Preparation: Grow yeast strains overnight in appropriate liquid medium (e.g., YPD) at 30°C to mid-log phase.
-
Serial Dilutions: Prepare 10-fold serial dilutions of each culture.
-
Spotting: Spot 5 µL of each dilution onto agar plates containing sub-lethal concentrations of cell wall stressors. Commonly used stressors and their typical concentrations include:
-
Calcofluor White (CFW): 25-50 µg/mL
-
Congo Red (CR): 25-50 µg/mL
-
Caffeine: 5-10 mM
-
-
Incubation and Analysis: Incubate plates at 30°C for 2-3 days and document growth differences between wild-type and mutant strains.
Microscopy Techniques
-
Fluorescence Microscopy for Protein Localization:
-
Construct a yeast strain expressing an Ecm33-GFP fusion protein.
-
Grow cells to mid-log phase.
-
Observe cells using a fluorescence microscope with appropriate filters for GFP. This allows for the visualization of Ecm33 localization at the plasma membrane.
-
-
Transmission Electron Microscopy (TEM) for Cell Wall Ultrastructure:
-
Fix yeast cells with glutaraldehyde and osmium tetroxide.
-
Dehydrate the cells through an ethanol series.
-
Embed the cells in resin and prepare ultrathin sections.
-
Stain the sections with uranyl acetate and lead citrate.
-
Image the sections using a transmission electron microscope to observe the cell wall layers and identify any structural abnormalities.
-
Western Blotting for Slt2 Phosphorylation
-
Protein Extraction: Grow yeast cells to mid-log phase and induce cell wall stress if required (e.g., heat shock at 39°C for 1 hour). Harvest cells and extract total protein using a suitable lysis buffer.
-
SDS-PAGE and Western Blotting: Separate protein extracts by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for phosphorylated Slt2 (anti-phospho-p44/42 MAPK). Subsequently, probe with a primary antibody for total Slt2 as a loading control.
-
Detection and Quantification: Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify band intensities to determine the relative levels of phosphorylated Slt2.
Signaling Pathways and Experimental Workflows
The CWI Pathway and the Role of Ecm33
Caption: The Yeast Cell Wall Integrity (CWI) Pathway and the negative regulatory role of Ecm33.
Transcriptional Regulation of ecm33+ in Fission Yeast
Caption: Transcriptional regulation of the ecm33+ gene in S. pombe.
Experimental Workflow for Characterizing an ecm33Δ Mutant
Caption: Experimental workflow for the characterization of an ecm33Δ mutant strain.
Implications for Drug Development and Biotechnology
The crucial role of the CWI pathway in fungal survival makes it an attractive target for the development of novel antifungal drugs. Understanding the function of negative regulators like Ecm33 could unveil new strategies for antifungal therapies. For instance, compounds that mimic the function of Ecm33 could potentially dampen the CWI response, making fungal pathogens more susceptible to existing antifungal agents or environmental stresses.
In the realm of biotechnology, the finding that ECM33 disruption can enhance fermentation efficiency in wine yeast opens up possibilities for engineering industrial yeast strains for improved production of biofuels and other commercially valuable compounds.[6][9] The link between Ecm33 and the production of small molecules like p-coumaric acid and β-carotene further underscores its potential as a target for metabolic engineering.[8][11]
Conclusion
Ecm33 is a multifaceted GPI-anchored cell surface protein that plays a critical role in the yeast cell wall integrity pathway. Its function as a negative regulator of the Slt2/Pmk1 MAPK cascade is essential for maintaining cellular homeostasis. The diverse phenotypes associated with ECM33 manipulation, from cell wall defects to altered fermentation kinetics, highlight its importance in fundamental cellular processes. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the intricate functions of Ecm33 and its potential applications in medicine and biotechnology. Continued investigation into the molecular mechanisms underlying Ecm33's regulatory role will undoubtedly provide deeper insights into the complex signaling networks that govern fungal cell wall dynamics.
References
- 1. PST1 and ECM33 encode two yeast cell surface GPI proteins important for cell wall integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Cell Wall Integrity Signaling in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycosylphosphatidylinositol-Anchored Ecm33p Influences Conidial Cell Wall Biosynthesis in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The localization change of Ybr078w/Ecm33, a yeast GPI-associated protein, from the plasma membrane to the cell wall, affecting the cellular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Cell Surface Protein Gene ecm33+ Is a Target of the Two Transcription Factors Atf1 and Mbx1 and Negatively Regulates Pmk1 MAPK Cell Integrity Signaling in Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. Disruption of the cell wall integrity gene ECM33 results in improved fermentation by wine yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The GPI-anchored protein Ecm33 is vital for conidiation, cell wall integrity, and multi-stress tolerance of two filamentous entomopathogens but not for virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulation of the cell wall protein Ecm33p in yeast Saccharomyces cerevisiae improves the production of small metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Creating an ecm33Δ Knockout Mutant in Saccharomyces cerevisiae: A Detailed Protocol
Application Note: This protocol provides a comprehensive methodology for the targeted deletion of the ECM33 gene in the budding yeast, Saccharomyces cerevisiae. The targeted gene, ECM33 (YBR078W), encodes a glycosylphosphatidylinositol (GPI)-anchored cell wall protein involved in maintaining cell wall integrity.[1][2] Deletion of ECM33 has been shown to result in a weakened cell wall, increased chitin deposition, and altered sensitivity to cell wall stressing agents.[1][3] Furthermore, ecm33Δ mutants have displayed altered glucose uptake and impacts on fermentation efficiency, making this an important target for studies in cell wall biology, stress response, and industrial applications.[4][5][6][7]
This protocol employs a widely used and efficient PCR-based gene deletion strategy. A selectable marker cassette, in this case, the KanMX marker which confers resistance to the antibiotic G418 (Geneticin), is amplified by PCR. The primers used for this amplification are designed with tails that are homologous to the regions immediately upstream and downstream of the ECM33 open reading frame (ORF). This PCR product is then transformed into yeast cells, and through homologous recombination, the ECM33 ORF is replaced by the KanMX cassette. Subsequent selection on G418-containing medium allows for the isolation of successful transformants, which are then verified by analytical PCR.
Materials and Reagents
Yeast Strains and Plasmids
-
Saccharomyces cerevisiae strain (e.g., BY4741, BY4742)
-
Plasmid containing the KanMX marker (e.g., pFA6a-KanMX6)
Media and Reagents
| Reagent | Concentration/Components |
| YPD Medium | 1% Yeast Extract, 2% Peptone, 2% Dextrose |
| YPD Agar Plates | YPD Medium with 2% Agar |
| YPD+G418 Plates | YPD Agar with 200 µg/mL G418 |
| Lithium Acetate (LiAc) | 1 M and 100 mM solutions, sterile |
| Polyethylene Glycol (PEG) | 50% w/v PEG 3350, sterile |
| Single-Stranded Carrier DNA (ssDNA) | 10 mg/mL, boiled and chilled on ice before use |
| TE Buffer | 10 mM Tris-HCl (pH 8.0), 1 mM EDTA (pH 8.0) |
| Zymolyase (optional, for DNA extraction) | |
| PCR Master Mix | |
| Oligonucleotide Primers | See Table 2 |
| Nuclease-free water | |
| DNA Gel Electrophoresis reagents | Agarose, TAE buffer, DNA ladder, DNA stain |
Experimental Protocols
Primer Design
Successful gene knockout relies on the correct design of primers to amplify the KanMX cassette with flanking homology to the ECM33 locus. The primers consist of two parts: a 3' end that is homologous to the KanMX plasmid and a 5' tail that is homologous to the region immediately upstream or downstream of the ECM33 ORF. For this protocol, we will design primers with 45 bp of homology to the ECM33 locus.
The sequence of the S. cerevisiae strain S288C chromosome II containing the ECM33 gene (YBR078W) is used for primer design.
Table 2: Oligonucleotide Primers for ECM33 Knockout
| Primer Name | Sequence (5' to 3') | Target |
| ECM33_KO_F | [45 bp upstream of ECM33 start codon]CGTACGCTGCAGGTCGAC | ECM33 upstream flank + KanMX forward priming site |
| ECM33_KO_R | [45 bp downstream of ECM33 stop codon]ATCGATGAATTCGAGCTCG | ECM33 downstream flank + KanMX reverse priming site |
| ECM33_Ver_F | [Sequence ~200-400 bp upstream of ECM33 start codon] | ECM33 locus verification (upstream) |
| ECM33_Ver_R | [Sequence ~200-400 bp downstream of ECM33 stop codon] | ECM33 locus verification (downstream) |
| KanB | CTGCAGCGAGGAGCCGTAAT | KanMX cassette internal verification |
To design the specific 45 bp homology regions, obtain the sequence of the ECM33 (YBR078W) gene and its flanking regions from the Saccharomyces Genome Database (SGD).
Amplification of the KanMX Cassette
-
Set up a 50 µL PCR reaction as follows:
| Component | Volume/Amount |
| 10x PCR Buffer | 5 µL |
| dNTPs (10 mM) | 1 µL |
| ECM33_KO_F Primer (10 µM) | 2.5 µL |
| ECM33_KO_R Primer (10 µM) | 2.5 µL |
| KanMX plasmid template (10-50 ng) | 1 µL |
| Taq DNA Polymerase | 0.5 µL |
| Nuclease-free water | to 50 µL |
-
Perform PCR with the following cycling conditions:
-
Initial denaturation: 95°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 30 seconds
-
Extension: 72°C for 1.5 minutes
-
-
Final extension: 72°C for 10 minutes
-
-
Analyze 5 µL of the PCR product on a 1% agarose gel to confirm the amplification of a band of the correct size (approximately 1.6 kb for the KanMX cassette from pFA6a-KanMX6).
-
Purify the remaining PCR product using a PCR purification kit.
Yeast Transformation (LiAc/ssDNA/PEG Method)
This protocol is based on the high-efficiency lithium acetate/single-stranded carrier DNA/polyethylene glycol method.
-
Inoculate 5 mL of YPD medium with the desired S. cerevisiae strain and grow overnight at 30°C with shaking.
-
The next morning, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2.
-
Grow the culture at 30°C with shaking until it reaches an OD600 of 0.6-0.8.
-
Harvest the cells by centrifugation at 3,000 x g for 5 minutes.
-
Wash the cells with 25 mL of sterile water and centrifuge again.
-
Resuspend the cell pellet in 1 mL of 100 mM sterile LiAc and transfer to a microfuge tube.
-
Pellet the cells by centrifuging at top speed for 15 seconds and remove the supernatant.
-
Resuspend the cells in 400 µL of 100 mM LiAc. The cells are now competent.
-
In a new microfuge tube, mix the following in order:
-
240 µL of 50% PEG
-
36 µL of 1.0 M LiAc
-
10 µL of 10 mg/mL single-stranded carrier DNA (boiled for 5 minutes and snap-cooled on ice immediately before use)
-
1-5 µg of the purified KanMX PCR product (in up to 74 µL of sterile water)
-
-
Add 50 µL of the competent yeast cell suspension to the transformation mix.
-
Vortex vigorously for 1 minute to completely resuspend the cell pellet.
-
Incubate at 30°C for 30 minutes.
-
Heat shock the cells at 42°C for 15-25 minutes.
-
Pellet the cells by centrifugation at 8,000 x g for 15 seconds and remove the supernatant.
-
Resuspend the cell pellet in 1 mL of YPD and incubate at 30°C for 2-3 hours to allow for the expression of the resistance gene.
-
Pellet the cells, remove the supernatant, and resuspend in 100-200 µL of sterile water.
-
Plate the entire cell suspension onto YPD plates containing 200 µg/mL G418.
-
Incubate the plates at 30°C for 2-3 days until colonies appear.
Verification of the ecm33Δ Mutant
Colonies that grow on the G418 plates are potential knockout mutants. It is crucial to verify the correct integration of the KanMX cassette at the ECM33 locus by analytical PCR.
-
Genomic DNA Extraction:
-
Inoculate a small amount of cells from a G418-resistant colony into 1.5 mL of YPD and grow overnight.
-
Harvest the cells and extract genomic DNA using a standard yeast genomic DNA extraction protocol (e.g., Zymolyase treatment followed by phenol-chloroform extraction or a commercial kit).
-
-
PCR Verification:
-
Perform three separate PCR reactions for each potential mutant, plus a wild-type control.
-
Table 3: PCR Verification Reactions
| Reaction | Forward Primer | Reverse Primer | Expected WT size | Expected ecm33Δ size |
| A | ECM33_Ver_F | ECM33_Ver_R | ~1.7 kb | ~2.0 kb |
| B | ECM33_Ver_F | KanB | No product | ~0.8 kb |
| C | KanB (internal reverse) | ECM33_Ver_R | No product | ~1.0 kb |
-
Reaction A: This reaction uses primers that flank the ECM33 gene. In a wild-type strain, this will produce a band corresponding to the size of the ECM33 ORF plus the flanking regions. In a successful knockout, the ECM33 ORF is replaced by the larger KanMX cassette, resulting in a larger PCR product.
-
Reaction B: This reaction uses a primer upstream of the ECM33 locus and a primer internal to the KanMX cassette. This should only produce a product in a successful knockout strain.
-
Reaction C: This reaction uses a primer internal to the KanMX cassette and a primer downstream of the ECM33 locus. This should also only produce a product in a successful knockout strain.
-
Analyze the PCR products on a 1% agarose gel. A confirmed ecm33Δ mutant will show the expected band sizes as outlined in Table 3 and the absence of the wild-type band in Reaction A.
Visualizations
Experimental Workflow
Caption: Workflow for creating an ecm33Δ knockout mutant.
Homologous Recombination at the ECM33 Locus
Caption: Diagram of homologous recombination at the ECM33 locus.
References
- 1. kanMX Sequence and Map [snapgene.com]
- 2. Untitled Document [nribf1.nrib.go.jp]
- 3. tandfonline.com [tandfonline.com]
- 4. Disruption of the cell wall integrity gene ECM33 results in improved fermentation by wine yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ECM33 | SGD [yeastgenome.org]
- 6. YeastDeletionWebPages [chemogenomics.pharmacy.ubc.ca]
- 7. A case of convergent-gene interference in the budding yeast knockout library causing chromosome instability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Ecm33 Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the protein-protein interactions of Ecm33, a glycosylphosphatidylinositol (GPI)-anchored cell surface protein in yeast. Ecm33 is a key player in maintaining cell wall integrity, regulating glucose uptake, and modulating critical signaling pathways, including the Pmk1 MAPK and TORC1 pathways.[1][2] Understanding its interaction network is crucial for elucidating its cellular functions and for identifying potential drug targets.
Overview of Ecm33 and its Functional Context
Ecm33 is an integral component of the yeast cell wall and plasma membrane, where it is involved in crucial cellular processes.[1] Deletion of ECM33 leads to a weakened cell wall, highlighting its importance in cell wall integrity.[2] Ecm33 is also implicated in efficient glucose uptake and the regulation of the nutrient-responsive TORC1 signaling pathway.[3] Furthermore, it negatively regulates the Pmk1 MAPK cell integrity signaling pathway. Given its role as a cell surface protein involved in signaling, its interactions with other proteins are critical for its function.
Known and Predicted Ecm33 Interactors
High-throughput screening methods and database mining have identified several potential interacting partners of Ecm33. The STRING database predicts a network of interactions for Ecm33, including proteins involved in cell wall organization and stress response. One experimentally identified interactor is Ccs1, a copper chaperone for superoxide dismutase (SOD1), suggesting a potential link between cell wall integrity and oxidative stress response.[4][5] Ccs1 is essential for the maturation of SOD1 by facilitating the insertion of copper, which is vital for detoxifying superoxide radicals.[6][7]
Quantitative Data on Ecm33 Interactions
Currently, there is a lack of publicly available quantitative data, such as binding affinities (Kd values), for the direct interactions of Ecm33 with its partners. The methods outlined below can be adapted to obtain such data.
Experimental Protocols for Studying Ecm33 Interactions
Given that Ecm33 is a GPI-anchored protein, specialized techniques are required to study its interactions in a near-native environment. Here, we provide detailed protocols for three key methods: Membrane Yeast Two-Hybrid (MYTH), Co-Immunoprecipitation (Co-IP), and Affinity Purification followed by Mass Spectrometry (AP-MS).
Protocol 1: Membrane Yeast Two-Hybrid (MYTH) for Ecm33 Interaction Screening
The MYTH system is an adaptation of the yeast two-hybrid system designed to detect interactions between membrane proteins.[8][9] It is based on the split-ubiquitin system, where the interaction of a "bait" protein (Ecm33) and a "prey" protein reconstitutes a functional ubiquitin, leading to the release of a transcription factor and activation of reporter genes.[10][11]
Materials
-
Yeast strains for MYTH (e.g., NMY51)
-
Bait vector (e.g., pBT3-N) for fusing Ecm33 to the C-terminal half of ubiquitin (Cub) and a reporter transcription factor (LexA-VP16).[11]
-
Prey vector (e.g., pPR3-N) for fusing potential interacting proteins to the N-terminal half of ubiquitin (NubG).[8]
-
Yeast transformation reagents (e.g., LiAc/SS-DNA/PEG method)
-
Selective media (SD/-Leu, SD/-Trp, SD/-Leu/-Trp, SD/-Leu/-Trp/-His/-Ade)
-
X-Gal for β-galactosidase assay
Methodology
-
Vector Construction:
-
Clone the full-length coding sequence of ECM33 into the bait vector to create a fusion protein with the C-terminal of Ecm33 fused to the Cub-LexA-VP16 module. The N-terminus of Ecm33 should be oriented towards the extracellular space/ER lumen.
-
Clone the coding sequences of potential interacting partners or a cDNA library into the prey vector to create fusions with the NubG module.
-
-
Yeast Transformation:
-
Co-transform the bait and prey plasmids into the appropriate yeast reporter strain.
-
Plate the transformed cells on SD/-Leu/-Trp plates to select for the presence of both plasmids.
-
-
Interaction Screening:
-
After 3-5 days of growth, replica-plate the colonies onto selective media lacking histidine and adenine (SD/-Leu/-Trp/-His/-Ade).
-
Growth on this highly selective medium indicates a positive interaction.
-
-
Quantitative and Qualitative Assays:
-
β-galactosidase Assay: Perform a colony-lift filter assay with X-Gal to qualitatively assess the strength of the interaction. Blue color development indicates a positive interaction.
-
Liquid β-galactosidase Assay: For a more quantitative measure, grow positive clones in liquid selective media and perform a liquid β-galactosidase assay using ONPG as a substrate.
-
Diagram: Membrane Yeast Two-Hybrid Workflow
Caption: Workflow for the Membrane Yeast Two-Hybrid (MYTH) system.
Protocol 2: Co-Immunoprecipitation (Co-IP) of Ecm33 Interaction Complexes
Co-IP is used to validate interactions identified through screening methods like MYTH and to study interactions under near-physiological conditions.[12][13] This protocol is adapted for yeast proteins and includes steps for efficient cell lysis and immunoprecipitation.[14][15]
Materials
-
Yeast strain expressing an epitope-tagged version of Ecm33 (e.g., Ecm33-HA or Ecm33-FLAG)
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, with freshly added protease and phosphatase inhibitors.
-
Antibody against the epitope tag (e.g., anti-HA or anti-FLAG)
-
Protein A/G agarose or magnetic beads
-
Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% Triton X-100)
-
Elution Buffer: SDS-PAGE sample buffer or a low pH glycine buffer.
-
Antibodies for Western blotting against the prey protein(s).
Methodology
-
Yeast Cell Culture and Lysis:
-
Grow yeast cells expressing tagged Ecm33 to mid-log phase (OD600 ≈ 0.8-1.0).
-
Harvest cells by centrifugation and wash with ice-cold water.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by bead beating with glass beads. This should be done in short bursts with cooling on ice in between to prevent protein degradation.
-
Clarify the lysate by centrifugation to pellet cell debris.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with beads alone for 1 hour at 4°C to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the specific antibody against the epitope tag for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours.
-
-
Washing and Elution:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Analysis by Western Blot:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with antibodies against the tagged Ecm33 (to confirm successful IP) and the suspected interacting protein(s).
-
Diagram: Co-Immunoprecipitation Workflow
Caption: Workflow for Co-Immunoprecipitation (Co-IP).
Protocol 3: Affinity Purification-Mass Spectrometry (AP-MS) for Ecm33 Interactome
AP-MS is a powerful technique for identifying a broad range of interacting proteins.[16] This involves purifying Ecm33 and its associated proteins and identifying them using mass spectrometry.
Materials
-
Yeast strain expressing a tandemly tagged Ecm33 (e.g., Ecm33-TAP) for higher purity.
-
Lysis and Wash buffers as in the Co-IP protocol, but with lower detergent concentrations to preserve weaker interactions.
-
Affinity resins (e.g., IgG sepharose for the Protein A part of the TAP tag, and calmodulin beads for the calmodulin-binding peptide part).
-
Elution buffers specific for the tags (e.g., TEV protease for the TAP tag).
-
Reagents for in-solution or in-gel trypsin digestion.
-
Mass spectrometer (e.g., Orbitrap or Q-TOF).
Methodology
-
Cell Culture and Lysis:
-
Grow a large-scale culture of yeast expressing tagged Ecm33.
-
Perform cell lysis as described in the Co-IP protocol, ensuring minimal protein degradation.[17]
-
-
Affinity Purification:
-
Perform a two-step affinity purification if using a TAP tag.
-
First, incubate the lysate with IgG beads to bind the Protein A moiety of the tag.
-
After washing, elute the complexes by cleaving the tag with TEV protease.
-
The eluate is then incubated with calmodulin beads in the presence of calcium.
-
After further washing, the final complexes are eluted with a calcium-chelating agent like EGTA.
-
-
Sample Preparation for Mass Spectrometry:
-
The purified protein complexes can be separated by SDS-PAGE, and protein bands can be excised for in-gel digestion with trypsin.
-
Alternatively, the entire purified sample can be subjected to in-solution trypsin digestion.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify the proteins by searching the acquired spectra against a yeast protein database.
-
Use a control purification from an untagged strain to subtract non-specific binders.
-
Bioinformatic analysis can then be used to build an interaction network.
-
Diagram: AP-MS Workflow
Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Ecm33 Signaling Pathways
Ecm33 is involved in at least two major signaling pathways in yeast. Understanding these pathways provides a framework for identifying and validating its interacting partners.
Pmk1 MAPK Pathway
In fission yeast, Ecm33 negatively regulates the Pmk1 MAPK pathway, which is crucial for cell integrity.[4] This suggests that Ecm33 may interact with upstream sensors or downstream components of this pathway to modulate its activity.
Caption: Ecm33 negatively regulates the Pmk1 MAPK pathway.
TORC1 Signaling Pathway
In Saccharomyces cerevisiae, Ecm33 is involved in efficient glucose uptake for the activation of the TORC1 pathway.[3] This suggests that Ecm33 may be part of a sensor complex or may facilitate the function of glucose transporters that signal to TORC1.
Caption: Ecm33 is involved in glucose-mediated TORC1 activation.
References
- 1. ECM33 | SGD [yeastgenome.org]
- 2. Modulation of the cell wall protein Ecm33p in yeast Saccharomyces cerevisiae improves the production of small metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. string-db.org [string-db.org]
- 5. Quantifying the Interaction between Copper-Zinc Superoxide Dismutase (Sod1) and its Copper Chaperone (Ccs1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The yeast copper chaperone for copper-zinc superoxide dismutase (CCS1) is a multifunctional chaperone promoting all levels of SOD1 maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wikicrow.ai [wikicrow.ai]
- 8. Integrated Membrane Yeast Two-Hybrid System for the Analysis of Membrane Protein Complexes [bio-protocol.org]
- 9. The Split-Ubiquitin Membrane-Based Yeast Two-Hybrid System | Springer Nature Experiments [experiments.springernature.com]
- 10. 2024.sci-hub.st [2024.sci-hub.st]
- 11. researchgate.net [researchgate.net]
- 12. Coimmunoprecipitation of proteins from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Studying Protein–Protein Interactions in Budding Yeast Using Co-immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 14. Coimmunoprecipitation of Proteins from Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocols · Benchling [benchling.com]
- 16. Single-Step Affinity Purification (ssAP) and Mass Spectrometry of Macromolecular Complexes in the Yeast S. cerevisiae | Springer Nature Experiments [experiments.springernature.com]
- 17. Reliable Approach for Pure Yeast Cell Wall Protein Isolation from Saccharomyces cerevisiae Yeast Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for Subcellular Fractionation of Ecm33
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecm33 is a glycosylphosphatidylinositol (GPI)-anchored protein involved in cell wall organization and integrity. In the yeast Saccharomyces cerevisiae, Ecm33 has been localized to several subcellular compartments, including the plasma membrane, endoplasmic reticulum (ER), mitochondrion, and the cell wall.[1] Its counterpart in fission yeast is also found at the cell surface.[2] Understanding the subcellular distribution of Ecm33 is critical for elucidating its function in cellular processes and its potential as a drug target. This document provides a detailed protocol for the subcellular fractionation of yeast cells to isolate and analyze the distribution of the Ecm33 protein.
The following protocol is a comprehensive approach combining differential and density gradient centrifugation to separate major organelles. This method is adapted from established yeast subcellular fractionation procedures and is designed to yield enriched fractions of the plasma membrane, mitochondria, ER, and cytosol.[3][4][5]
Data Presentation
As no specific quantitative data for the subcellular distribution of Ecm33 was found in the public domain, the following table presents a hypothetical distribution based on its known localizations. This table can be used as a template to present experimental findings.
| Subcellular Fraction | Marker Protein | Percentage of Total Ecm33 (Hypothetical) |
| P1 (Cell Wall & Unlysed Cells) | Cwp1/Gas1 | 15% |
| P2 (Crude Mitochondria) | Cox2/Por1 | 20% |
| P3 (Microsomes - ER/Golgi) | Dpm1/Sec61 | 25% |
| P4 (Plasma Membrane) | Pma1 | 35% |
| S4 (Cytosol) | Pgk1 | 5% |
Experimental Protocols
This protocol outlines the steps for subcellular fractionation of yeast cells to determine the localization of Ecm33.
Materials and Reagents:
-
Yeast culture expressing Ecm33 (preferably with an epitope tag, e.g., HA or GFP, for easier detection)
-
Spheroplasting Buffer: 1.2 M Sorbitol, 50 mM K-phosphate pH 7.5, 1 mM MgCl₂, 10 mM DTT
-
Zymolyase-100T
-
Lysis Buffer: 0.6 M Sorbitol, 10 mM MES-Tris pH 6.9, 1 mM EDTA, 0.2 mM PMSF, and protease inhibitor cocktail
-
Sucrose solutions (w/v) in Lysis Buffer: 60%, 50%, 40%, 30%
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blotting reagents
-
Antibodies: anti-Ecm33 or anti-tag antibody, and antibodies against subcellular markers (e.g., Pma1 for plasma membrane, Dpm1 for ER, Cox2 for mitochondria, Pgk1 for cytosol)
Procedure:
-
Yeast Cell Growth and Harvest:
-
Grow yeast cells in appropriate media to mid-log phase (OD₆₀₀ ≈ 0.8-1.0).
-
Harvest 100 OD₆₀₀ units of cells by centrifugation at 3,000 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with sterile, cold water.
-
-
Spheroplast Preparation:
-
Resuspend the cell pellet in 10 ml of Spheroplasting Buffer.
-
Add 2 mg of Zymolyase-100T and incubate at 30°C with gentle shaking for 30-60 minutes. Monitor spheroplast formation by observing a drop in OD₆₀₀ of a 1:100 dilution in water.
-
Once >90% of cells are converted to spheroplasts, pellet them by gentle centrifugation at 1,500 x g for 5 minutes at 4°C.
-
Wash the spheroplasts twice with cold Spheroplasting Buffer (without DTT and Zymolyase).
-
-
Cell Lysis and Differential Centrifugation:
-
Gently resuspend the spheroplast pellet in 5 ml of cold Lysis Buffer.
-
Homogenize the spheroplasts using a Dounce homogenizer with a tight-fitting pestle (20-30 strokes on ice).[5] Alternatively, other methods like nitrogen cavitation can be used for reproducible lysis.[3][6]
-
Transfer the lysate to a centrifuge tube and perform a series of differential centrifugation steps at 4°C:
-
Step 1: Centrifuge at 1,000 x g for 10 minutes to pellet unlysed cells and cell debris (P1). Collect the supernatant (S1).
-
Step 2: Centrifuge the S1 supernatant at 13,000 x g for 15 minutes to pellet mitochondria (P2). Collect the supernatant (S2).
-
Step 3: Centrifuge the S2 supernatant at 100,000 x g for 1 hour to pellet microsomes (ER, Golgi) and plasma membrane fragments (P3). Collect the supernatant (S3), which represents the cytosolic fraction.
-
-
-
Plasma Membrane Enrichment by Sucrose Density Gradient Centrifugation:
-
Resuspend the P3 pellet in 1 ml of Lysis Buffer.
-
Prepare a discontinuous sucrose gradient by carefully layering 2 ml each of 50%, 40%, and 30% sucrose solutions in an ultracentrifuge tube.
-
Layer the resuspended P3 fraction on top of the sucrose gradient.
-
Centrifuge at 100,000 x g for 3-4 hours at 4°C in a swinging-bucket rotor.
-
Collect fractions from the top of the gradient. The plasma membrane typically enriches at the 40-50% sucrose interface. The ER and other light membranes will be in the upper fractions.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of each fraction using a BCA assay.
-
Analyze equal amounts of protein from each fraction by SDS-PAGE and Western blotting.
-
Probe the blots with antibodies against Ecm33 (or its tag) and subcellular marker proteins to determine the relative enrichment of Ecm33 in each fraction.
-
Mandatory Visualization
Caption: Workflow for the subcellular fractionation of yeast to isolate Ecm33-containing compartments.
References
- 1. ECM33 | SGD [yeastgenome.org]
- 2. The Cell Surface Protein Gene ecm33+ Is a Target of the Two Transcription Factors Atf1 and Mbx1 and Negatively Regulates Pmk1 MAPK Cell Integrity Signaling in Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A protocol for the subcellular fractionation of Saccharomyces cerevisiae using nitrogen cavitation and density gradient centrifugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation of subcellular fractions from the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A protocol for the subcellular fractionation of Saccharomyces cerevisiae using nitrogen cavitation and density gradient centrifugation | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for GFP-Tagged Ecm33 Localization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: Visualizing Ecm33 Function through GFP Tagging
The subcellular localization of a protein is intrinsically linked to its function.[1] Green Fluorescent Protein (GFP) and its spectral variants have become indispensable tools in cell biology, serving as genetically encoded reporters to track protein localization and dynamics in living cells.[2][3][4] By creating a fusion protein, where the GFP coding sequence is linked to the gene of interest, researchers can visualize the protein's location and movement in real-time using fluorescence microscopy.[5]
This document provides detailed application notes and protocols for the use of GFP-tagged Ecm33 to study its subcellular localization. Ecm33 is a glycosylphosphatidylinositol (GPI)-anchored protein located at the cell surface of fungi, such as Saccharomyces cerevisiae and Candida albicans.[6][7][8] It plays a crucial role in maintaining cell wall integrity (CWI), responding to various stresses, and influencing morphogenesis.[6][7][9][10] Understanding the precise localization of Ecm33 under different physiological or stress conditions can provide critical insights into its function and its role in the CWI signaling pathway. These studies are valuable for basic research and for the development of novel antifungal drug targets.
Application Notes
Principle of the Method
The methodology involves genetically fusing the coding sequence of GFP to the N- or C-terminus of the ECM33 gene. This construct is then introduced into a suitable host organism (e.g., S. cerevisiae). The resulting GFP-Ecm33 fusion protein is expressed under the control of a chosen promoter (native or inducible). The inherent fluorescence of the GFP tag allows for direct visualization of the Ecm33 protein within the cell using techniques like confocal laser scanning microscopy.[11] This enables the study of its distribution, potential translocation in response to stimuli, and co-localization with other cellular markers.[12]
Key Considerations and Controls
-
Fusion Site Selection: The addition of GFP (~27 kDa) can potentially interfere with the target protein's function, folding, or localization.[2][13] It is crucial to determine whether the N- or C-terminal tag is less disruptive. Since Ecm33 is a GPI-anchored protein with an N-terminal signal peptide and a C-terminal GPI-anchor signal, tagging strategies must be carefully considered. An internal tag might be an alternative, though more complex to engineer.
-
Linker Sequences: A short, flexible peptide linker (e.g., a series of glycine and serine residues) between Ecm33 and GFP can provide spatial separation, reducing the risk of steric hindrance and improper folding.[13]
-
Expression Levels: Overexpression of the fusion protein can lead to artifacts such as mislocalization or aggregation.[14][15] It is often preferable to express the GFP-Ecm33 fusion from the endogenous ECM33 locus or using a low-copy plasmid with a native promoter to maintain near-physiological expression levels.
-
Essential Controls:
-
Functional Complementation: The GFP-Ecm33 fusion should be tested to ensure it complements the phenotype of an ecm33Δ null mutant (e.g., sensitivity to cell wall stressors like Calcofluor White or Congo Red).[8] This confirms the fusion protein is functional.
-
GFP Alone Control: A control strain expressing GFP alone should be analyzed to understand the baseline, non-specific distribution of the fluorophore in the cell.[5]
-
Immunoblotting: Western blot analysis using an anti-GFP antibody should be performed to confirm the expression of the full-length fusion protein and check for any degradation products.
-
Experimental Workflow and Signaling
The overall process for creating and analyzing a GFP-tagged Ecm33 strain follows a multi-step workflow, from molecular cloning to quantitative image analysis.
Caption: Workflow for Ecm33-GFP localization studies.
Ecm33 is a component of the fungal cell wall and is implicated in the Cell Wall Integrity (CWI) signaling pathway. It is thought to act as a sensor or part of a sensor complex that detects cell wall stress, leading to the activation of a MAP kinase cascade.
Caption: Simplified Cell Wall Integrity (CWI) pathway involving Ecm33.
Detailed Experimental Protocols
Protocol 1: Construction of an Ecm33-GFP Fusion Plasmid
This protocol describes the cloning of ECM33 into a yeast expression vector containing a C-terminal GFP tag.
Materials:
-
Yeast genomic DNA
-
High-fidelity DNA polymerase
-
ECM33-specific forward and reverse primers (without the stop codon)
-
Yeast expression vector (e.g., pRS series with GFP)
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli cells (e.g., DH5α)
-
LB medium and appropriate antibiotics
-
Plasmid purification kit
Methodology:
-
PCR Amplification: Amplify the ECM33 open reading frame (ORF) from yeast genomic DNA using high-fidelity polymerase. The forward primer should include a 5' restriction site, and the reverse primer should exclude the native stop codon and include a 3' restriction site compatible with the vector, ensuring an in-frame fusion with the GFP tag.[2]
-
Vector and Insert Preparation: Digest both the PCR product and the destination vector with the selected restriction enzymes. Purify the digested DNA fragments using a gel extraction kit.
-
Ligation: Ligate the digested ECM33 insert into the prepared GFP vector using T4 DNA ligase.
-
Transformation of E. coli: Transform the ligation mixture into competent E. coli cells. Plate on selective LB agar plates and incubate overnight at 37°C.
-
Screening and Plasmid Purification: Select several colonies and grow them in liquid culture. Purify the plasmid DNA using a miniprep kit.
-
Verification: Verify the correct insertion and orientation of ECM33 by restriction digest analysis and Sanger sequencing.
Protocol 2: Yeast Transformation and Strain Verification
Materials:
-
Verified Ecm33-GFP plasmid
-
Competent yeast cells (wild-type and ecm33Δ strains)
-
LiOAc/PEG transformation reagents
-
Selective growth medium (e.g., SC-Ura)
-
YPD medium
-
Protein extraction buffer and protease inhibitors
-
Anti-GFP primary antibody and HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Methodology:
-
Yeast Transformation: Transform the Ecm33-GFP plasmid into the desired yeast strains using the lithium acetate/polyethylene glycol (LiOAc/PEG) method.
-
Selection: Plate the transformed cells onto selective medium and incubate for 2-3 days at 30°C until colonies appear.
-
Genomic DNA Verification (Optional): Confirm plasmid presence by performing colony PCR on the transformants.
-
Protein Expression Verification (Western Blot): a. Grow a 5 mL culture of the transformed yeast strain in selective liquid medium to mid-log phase (OD₆₀₀ ≈ 0.8). b. Harvest cells by centrifugation and perform protein extraction using a suitable method (e.g., glass bead lysis). c. Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. d. Probe the membrane with an anti-GFP antibody to confirm the expression of the full-length Ecm33-GFP fusion protein at the expected molecular weight.
Protocol 3: Confocal Microscopy and Image Acquisition
Materials:
-
Verified yeast strain expressing Ecm33-GFP
-
Appropriate growth medium (with and without stressors like 50 µg/mL Congo Red)
-
Concanavalin A-coated glass-bottom dishes or slides
-
Confocal laser scanning microscope with a ~488 nm laser line and appropriate emission filters for GFP.
Methodology:
-
Cell Culture: Grow the Ecm33-GFP expressing yeast strain to early- or mid-log phase in liquid medium. For stress experiments, split the culture and add the stressor to one half for a defined period (e.g., 1-2 hours).
-
Sample Preparation: Harvest a small volume of cells. For adherent visualization, briefly incubate the cells on a Concanavalin A-coated coverslip to immobilize them.
-
Microscopy Setup: a. Place the sample on the microscope stage. b. Use a 60x or 100x oil immersion objective to locate the cells. c. Excite the GFP fluorophore using a 488 nm laser. d. Set the emission detector to capture fluorescence between approximately 500-550 nm. e. Adjust laser power and detector gain to obtain a strong signal without saturation. f. Acquire both a differential interference contrast (DIC) or brightfield image and a corresponding fluorescence image. For 3D analysis, acquire a Z-stack of images.
-
Image Acquisition: Capture images of multiple fields of view for each condition (e.g., control vs. stressed) to ensure robust data collection.
Data Presentation and Quantitative Analysis
Quantitative analysis is essential to move beyond qualitative descriptions of protein localization.[16][17] This involves measuring fluorescence intensity in defined regions of interest (ROIs).
Quantitative Image Analysis
-
Image Processing: Use software like ImageJ/Fiji to process the acquired images.
-
Defining ROIs: Use the DIC/brightfield image to manually or automatically outline the cell boundary (ROI₁) and a specific sub-region, such as the cytoplasm (ROI₂). The cell periphery can be defined by subtracting ROI₂ from ROI₁.
-
Fluorescence Quantification: Measure the mean fluorescence intensity within each defined ROI for a large number of cells (n > 50) for each experimental condition.
-
Calculating a Localization Index: A simple metric, such as a Periphery-to-Cytoplasm ratio, can be calculated for each cell:
-
Localization Index = (Mean Intensity at Periphery) / (Mean Intensity in Cytoplasm)
-
An increase in this index would indicate a shift in protein localization towards the cell periphery.
-
Example Data Tables
Table 1: Phenotypic Complementation of ecm33Δ Mutant by Ecm33-GFP
| Strain | Treatment (Congo Red, 50 µg/mL) | Relative Growth (%) |
|---|---|---|
| Wild-Type | - | 100 ± 5 |
| Wild-Type | + | 95 ± 7 |
| ecm33Δ | - | 98 ± 6 |
| ecm33Δ | + | 25 ± 4 |
| ecm33Δ + Ecm33-GFP | - | 101 ± 5 |
| ecm33Δ + Ecm33-GFP | + | 92 ± 8 |
Table 2: Quantitative Analysis of Ecm33-GFP Localization Under Osmotic Stress
| Condition | N (cells) | Mean Fluorescence Intensity (A.U.) - Periphery | Mean Fluorescence Intensity (A.U.) - Cytoplasm | Localization Index (Periphery/Cytoplasm) |
|---|---|---|---|---|
| Control (No Stress) | 65 | 1502 ± 110 | 350 ± 45 | 4.29 |
| 1M NaCl (30 min) | 72 | 1855 ± 135 | 345 ± 50 | 5.38 |
| 1M Sorbitol (30 min) | 68 | 1790 ± 120 | 355 ± 48 | 5.04 |
These tables provide a clear, comparative view of the experimental results, facilitating straightforward interpretation of the Ecm33-GFP's functionality and localization dynamics.
References
- 1. news-medical.net [news-medical.net]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. news-medical.net [news-medical.net]
- 4. Common Applications of the GFP Tag [jacksonimmuno.com]
- 5. youtube.com [youtube.com]
- 6. The GPI-anchored protein Ecm33 is vital for conidiation, cell wall integrity, and multi-stress tolerance of two filamentous entomopathogens but not for virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Cell Wall Protein Ecm33 of Candida albicans is Involved in Chronological Life Span, Morphogenesis, Cell Wall Regeneration, Stress Tolerance, and Host-Cell Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PST1 and ECM33 encode two yeast cell surface GPI proteins important for cell wall integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Glycosylphosphatidylinositol-Anchored Ecm33p Influences Conidial Cell Wall Biosynthesis in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Confocal Microscopy for Intracellular Co-Localization of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 12. blochlab.com [blochlab.com]
- 13. blog.addgene.org [blog.addgene.org]
- 14. Constructing and Expressing GFP Fusion Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative genome-scale analysis of protein localization in an asymmetric bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Automated quantification of the subcellular localization of multi-compartment proteins via Q-SCAn - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ecm33 Protein Expression and Purification: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the expression and purification of the Ecm33 protein. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Ecm33 and why is its expression and purification challenging?
A1: Ecm33 is a glycosylphosphatidylinositol (GPI)-anchored protein located in the fungal cell wall.[1][2][3] Its expression and purification can be challenging due to its association with the cell wall and plasma membrane, its post-translational modifications (N-glycosylation and GPI-anchor attachment), and the potential for cellular stress when overexpressed.[3][4][5] Deletion of Ecm33 has been shown to affect N-glycosylation of other proteins and weaken the cell wall, suggesting that its overexpression might burden the cellular machinery responsible for these processes.[3][5][6]
Q2: Which expression system is recommended for Ecm33?
A2: Yeast expression systems, such as Saccharomyces cerevisiae or Pichia pastoris, are generally preferred for expressing Ecm33.[7][8] This is because yeast systems can perform the necessary post-translational modifications, including GPI-anchor addition and glycosylation, which are crucial for the proper folding and function of Ecm33.[8][9] While expression in E. coli is possible for fragments of the protein, it will lack these eukaryotic-specific modifications.[10]
Q3: Should I express Ecm33 for intracellular accumulation or secretion?
A3: Given that Ecm33 is a cell wall protein, engineering it for secretion into the culture medium can simplify purification by separating it from the bulk of cellular proteins.[11] However, since it is naturally anchored to the cell membrane, a secretion strategy would require removing the C-terminal GPI-anchor signal sequence and potentially adding a secretion signal peptide. Intracellular expression is also a viable option, but it necessitates efficient cell lysis and subsequent separation from other cellular components.
Q4: What affinity tags are suitable for Ecm33 purification?
A4: Standard affinity tags such as a polyhistidine-tag (His-tag) or a Strep-tag can be fused to the N-terminus or C-terminus of Ecm33 to facilitate purification.[10] The choice of tag and its position should be carefully considered to minimize interference with protein folding and function. It is advisable to clone and test constructs with the tag at either end.
Section 2: Troubleshooting Protein Expression
Q5: I am not seeing any Ecm33 expression on my Western blot. What could be the problem?
A5: This is a common issue with several potential causes. Here's a systematic approach to troubleshooting:
-
Verify your construct: Sequence your expression vector to ensure the Ecm33 gene is in the correct reading frame with the promoter and any affinity tags.[12] Errors in cloning can introduce premature stop codons or frameshifts.
-
Check for toxicity: Overexpression of some proteins can be toxic to the host cells, leading to poor growth and no protein production.[11] Try using a lower induction temperature or a less potent inducer concentration.
-
Optimize codon usage: If you are expressing a gene from one species in another (e.g., Candida Ecm33 in Saccharomyces), codon usage bias can hinder translation.[13] Synthesizing the gene with codons optimized for your expression host can significantly improve expression levels.
-
Confirm transformation: Ensure that your expression vector has been successfully transformed into the yeast cells. Plate the transformation mixture on selective media and perform colony PCR to verify the presence of the insert.
Q6: My Ecm33 protein is expressed, but the yield is very low. How can I improve it?
A6: Low protein yield is a frequent challenge in yeast expression systems. Consider the following optimization strategies:
| Parameter | Recommendation | Rationale |
| Induction Temperature | Test a range of temperatures (e.g., 18°C, 25°C, 30°C). | Lower temperatures can slow down protein synthesis, which may promote proper folding and reduce the formation of aggregates, ultimately increasing the yield of soluble protein.[11] |
| Induction Time | Perform a time-course experiment (e.g., 12, 24, 48, 72 hours). | The optimal induction time can vary depending on the protein and the expression system. Prolonged induction does not always lead to higher yields and can sometimes result in increased proteolysis. |
| Methanol Concentration (for Pichia pastoris) | Optimize the methanol concentration (e.g., 0.5%, 1.0%, 1.5%). | Methanol is both an inducer and a carbon source. Too high a concentration can be toxic, while too low a concentration may not be sufficient for maximal induction.[14][15][16] |
| Culture pH | Maintain a stable pH, typically between 5.0 and 6.0. | The pH of the culture medium can affect cell growth and the activity of extracellular proteases.[15] |
| Media Composition | Try different media formulations (e.g., BMMY vs. YPD). | The composition of the growth and induction media can significantly impact protein expression levels. |
Logical Flow for Troubleshooting Low Ecm33 Expression:
Caption: Troubleshooting workflow for low Ecm33 expression.
Section 3: Troubleshooting Protein Purification
Q7: My His-tagged Ecm33 protein is not binding to the IMAC resin. What should I do?
A7: Failure to bind to the affinity resin is a frustrating but solvable problem. Here are the likely culprits and their solutions:
-
Inaccessible Affinity Tag: The affinity tag might be buried within the folded protein and therefore unable to interact with the resin.[12]
-
Solution: Perform the purification under denaturing conditions (e.g., using 6M guanidine HCl or 8M urea) to unfold the protein and expose the tag. The protein can then be refolded on the column.
-
-
Incorrect Lysis Buffer Composition: Components in your lysis buffer could be interfering with binding.
-
Solution: Ensure your lysis buffer does not contain high concentrations of chelating agents like EDTA if you are using a nickel-based IMAC resin, as this can strip the metal ions from the column.[17] Also, avoid high concentrations of imidazole in the lysis and wash buffers.
-
-
Protein Degradation: The affinity tag may have been proteolytically cleaved.
-
Solution: Add a protease inhibitor cocktail to your lysis buffer. Analyze your crude lysate and flow-through fractions by Western blot using an antibody against the tag to check for its presence.
-
Q8: Ecm33 is binding to the resin, but it elutes with many other contaminating proteins. How can I improve purity?
A8: Contamination with host cell proteins is a common issue in affinity chromatography. The following steps can help improve the purity of your Ecm33 protein:
-
Optimize Wash Steps: Increase the stringency of your wash steps to remove non-specifically bound proteins.
-
Increase Imidazole Concentration: Gradually increase the concentration of imidazole in your wash buffer (e.g., 20-50 mM for His-tagged proteins).
-
Increase Salt Concentration: A higher salt concentration (e.g., up to 500 mM NaCl) can disrupt non-specific ionic interactions.
-
Add Detergents: For a membrane-associated protein like Ecm33, including a mild non-ionic detergent (e.g., 0.1-0.5% Triton X-100 or Tween-20) in the wash buffer can help reduce non-specific hydrophobic interactions.[14]
-
-
Add a Second Purification Step: No single chromatography step will result in a completely pure protein.
-
Solution: After affinity chromatography, further purify your Ecm33 protein using a different method, such as size-exclusion chromatography (gel filtration) or ion-exchange chromatography. This will separate Ecm33 from contaminants based on different physical properties.
-
Experimental Workflow for Ecm33 Purification and Troubleshooting:
Caption: A standard workflow for Ecm33 purification and analysis.
Section 4: Experimental Protocols
Protocol 1: Yeast Transformation (Lithium Acetate Method)
-
Grow your yeast strain in 5 mL of YPD medium overnight at 30°C.
-
Inoculate 50 mL of YPD with the overnight culture to an OD600 of ~0.2 and grow to an OD600 of 0.6-0.8.
-
Harvest the cells by centrifugation at 3000 x g for 5 minutes.
-
Wash the cells with 25 mL of sterile water, then resuspend in 1 mL of sterile water.
-
Transfer the cell suspension to a microfuge tube and centrifuge for 30 seconds.
-
Resuspend the cell pellet in 1 mL of a freshly prepared solution of 100 mM Lithium Acetate (LiAc).
-
Incubate at 30°C for 15 minutes.
-
Centrifuge and resuspend the cells in 240 µL of 50% PEG, 36 µL of 1.0 M LiAc, 25 µL of single-stranded carrier DNA, and 50 µL of plasmid DNA and sterile water.
-
Vortex and incubate at 30°C for 30 minutes.
-
Heat shock at 42°C for 15-20 minutes.
-
Centrifuge, remove the supernatant, and resuspend the pellet in 1 mL of sterile water.
-
Plate 100-200 µL onto selective agar plates and incubate at 30°C for 2-4 days.
Protocol 2: Small-Scale Ecm33 Expression Trial in Saccharomyces cerevisiae
-
Inoculate a single colony of your transformed yeast into 5 mL of selective medium and grow overnight at 30°C.
-
Inoculate 50 mL of selective medium with the overnight culture to an OD600 of 0.2.
-
Grow the culture at 30°C until it reaches an OD600 of 0.8-1.0.
-
Induce protein expression by adding galactose to a final concentration of 2%.
-
Incubate the culture at the desired expression temperature (e.g., 25°C) for 24-48 hours.
-
Harvest the cells by centrifugation at 4000 x g for 10 minutes.
-
The cell pellet can be stored at -80°C or used immediately for purification.
Protocol 3: Purification of His-tagged Ecm33 under Denaturing Conditions
-
Resuspend the yeast cell pellet in denaturing lysis buffer (100 mM NaH2PO4, 10 mM Tris, 8 M Urea, pH 8.0).
-
Lyse the cells by vortexing with glass beads for 5-10 cycles of 1 minute on, 1 minute on ice.
-
Centrifuge the lysate at 10,000 x g for 20 minutes to pellet cell debris.
-
Equilibrate an IMAC column (e.g., Ni-NTA) with denaturing lysis buffer.
-
Load the supernatant onto the column.
-
Wash the column with denaturing wash buffer (100 mM NaH2PO4, 10 mM Tris, 8 M Urea, pH 6.3).
-
Elute the protein with denaturing elution buffer (100 mM NaH2PO4, 10 mM Tris, 8 M Urea, pH 4.5 or 5.9).
-
Analyze the fractions by SDS-PAGE and Western blotting.
-
For refolding, the eluted protein can be dialyzed against a series of buffers with decreasing concentrations of the denaturant.
References
- 1. Glycosyl-phosphatidylinositol anchor attachment in a yeast in vitro system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ECM33 | SGD [yeastgenome.org]
- 3. PST1 and ECM33 encode two yeast cell surface GPI proteins important for cell wall integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Wall Architecture in Yeast: New Structure and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cusabio.com [cusabio.com]
- 8. Purification of Transmembrane Proteins from Saccharomyces cerevisiae for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. cusabio.com [cusabio.com]
- 11. researchgate.net [researchgate.net]
- 12. Advances in purification and separation of posttranslationally modified proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Reliable Approach for Pure Yeast Cell Wall Protein Isolation from Saccharomyces cerevisiae Yeast Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Growth Conditions for ecm33 Mutants
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing growth conditions for studying Saccharomyces cerevisiae ecm33 mutants.
Frequently Asked Questions (FAQs)
Q1: What is the function of Ecm33p?
A1: Ecm33p is a GPI-anchored cell wall protein in Saccharomyces cerevisiae. It is involved in maintaining cell wall integrity and is required for the proper assembly of the mannoprotein outer layer of the cell wall[1]. Ecm33p is also implicated in efficient glucose uptake and the full activation of the nutrient-responsive TOR kinase complex 1 (TORC1) signaling pathway[2][3].
Q2: What are the expected phenotypes of an ecm33Δ mutant?
A2: ecm33Δ mutants are viable but exhibit a range of phenotypes related to cell wall defects and altered metabolism[4][5]. These include:
-
Hypersensitivity to cell wall stressors: Increased sensitivity to compounds like Calcofluor White and Congo Red[6][7].
-
Altered cell wall structure: A less structured cell wall with increased chitin deposition[8][9].
-
Metabolic changes: Deletion of ECM33 can lead to a starvation-like response even in the presence of high glucose, resulting in delayed cell proliferation and reduced ATP[2][3].
-
Morphological changes: ecm33Δ mutants may show abnormal bud neck morphology and increased cell size[4][5].
-
Improved fermentation: In some contexts, ecm33Δ mutants have shown improved fermentation performance[6][7][10].
Q3: Does overexpression of ECM33 have the opposite effect of a deletion?
A3: Not necessarily. While ecm33Δ mutants have a less structured cell wall with more chitin, ECM33-overexpressing strains have a thicker cell wall with decreased chitin content[8][9]. Interestingly, both deletion and overexpression of ECM33 have been shown to improve the production of certain small metabolites[9][11].
Troubleshooting Guides
Issue 1: Slow or impaired growth of ecm33Δ mutants in standard media.
-
Possible Cause: The standard growth medium may contain components that act as mild cell wall stressors, or the nutrient composition may not be optimal for the altered metabolism of the mutant. Cells lacking Ecm33p exhibit a series of starvation-induced pathways even in high glucose conditions[2][3].
-
Troubleshooting Steps:
-
Supplement with an osmotic stabilizer: Add 1 M sorbitol to the growth medium (YPD or synthetic complete) to provide osmotic support and mitigate cell lysis due to cell wall defects.
-
Optimize glucose concentration: While Ecm33p is involved in efficient glucose uptake, the effect of varying glucose concentrations on ecm33Δ growth should be empirically determined. Test a range of glucose concentrations (e.g., 0.5%, 2%, 4%) to identify the optimal level for your specific experimental setup.
-
Ensure adequate nitrogen availability: Given the link between Ecm33p and TORC1 signaling, which is sensitive to nitrogen levels, ensure your medium has a sufficient nitrogen source.
-
Issue 2: Inconsistent results in cell wall stress assays.
-
Possible Cause: Variability in plate preparation, cell density, or incubation conditions can lead to inconsistent results in spot assays.
-
Troubleshooting Steps:
-
Precise concentration of stressors: Prepare fresh stock solutions of Calcofluor White and Congo Red and use a consistent final concentration in your agar plates.
-
Standardize cell density: Always start with a standardized cell culture density (e.g., OD600 of 1.0) and perform serial dilutions consistently for every experiment.
-
Uniform plate pouring: Ensure that the agar plates are of a uniform thickness to allow for consistent diffusion of the stressor.
-
Control strains: Always include a wild-type strain and a known sensitive mutant (e.g., slt2Δ) as controls on the same plate.
-
Issue 3: Difficulty visualizing cell wall defects with microscopy.
-
Possible Cause: Inappropriate staining techniques or sample preparation can obscure the subtle morphological changes in ecm33Δ mutants.
-
Troubleshooting Steps:
-
Use specific cell wall stains: Utilize fluorescent dyes that specifically stain cell wall components. Calcofluor White binds to chitin and can highlight the increased chitin deposition in ecm33Δ mutants[12].
-
Optimize staining protocol: Refer to the detailed experimental protocol below for Calcofluor White staining. Ensure correct dye concentration and incubation times.
-
Proper sample preparation: To prevent osmotic stress during preparation, wash and resuspend cells in a buffered solution (e.g., PBS) instead of water[13]. Immobilize cells on poly-L-lysine coated slides for better imaging[13].
-
Quantitative Data Summary
| Condition | Wild-Type (WT) Growth | ecm33Δ Mutant Growth | Reference(s) |
| Standard YPD Medium | Normal | Delayed cell proliferation | [2][3] |
| YPD + Calcofluor White | Normal | Hypersensitive/Impaired growth | [6][7] |
| YPD + Congo Red | Normal | Hypersensitive/Impaired growth | [6][7] |
| YPD + Caffeine | Normal | Impaired growth | [11] |
| Fermentation (Wine Yeast) | Normal | Up to 31% reduction in fermentation duration | [7] |
| p-Coumaric Acid Production | Baseline | ~40% increase in specific yield | [11] |
| β-Carotene Production | Baseline | Significant increase in specific yield | [11] |
Experimental Protocols
Protocol 1: Spot Assay for Cell Wall Stress Sensitivity
This protocol is used to qualitatively assess the sensitivity of yeast strains to cell wall damaging agents.
Materials:
-
YPD agar plates
-
YPD agar plates containing the desired concentration of Calcofluor White (e.g., 50 µg/mL) or Congo Red (e.g., 100 µg/mL).
-
Yeast strains (wild-type, ecm33Δ, and other controls).
-
Sterile water or saline.
-
96-well microtiter plate.
-
Spectrophotometer.
Methodology:
-
Grow yeast strains overnight in liquid YPD medium at 30°C with shaking.
-
The next day, measure the optical density (OD600) of the cultures.
-
Dilute the cultures to an OD600 of 1.0 in sterile water or saline.
-
In a 96-well plate, perform a 10-fold serial dilution series for each strain.
-
Spot 5 µL of each dilution onto the control YPD plates and the plates containing the cell wall stressors.
-
Allow the spots to dry completely before inverting the plates.
-
Incubate the plates at 30°C for 2-3 days and document the growth by imaging.
Protocol 2: Staining for Chitin Deposition with Calcofluor White
This protocol allows for the visualization of chitin in the yeast cell wall, which is typically enriched in the bud scars and, in the case of ecm33Δ mutants, more generally in the cell wall.
Materials:
-
Yeast cultures.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Calcofluor White M2R stock solution (e.g., 1 mg/mL in water).
-
10% Potassium Hydroxide (KOH).
-
Microscope slides and coverslips.
-
Fluorescence microscope with a DAPI filter set (Excitation ~365 nm, Emission ~440 nm).
Methodology:
-
Harvest yeast cells from a liquid culture by centrifugation (e.g., 3000 x g for 5 minutes).
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in a small volume of PBS.
-
On a clean microscope slide, mix one drop of the cell suspension with one drop of 10% KOH and one drop of Calcofluor White stain[12].
-
Place a coverslip over the mixture and let it stand for 1-2 minutes[12].
-
Observe the cells under a fluorescence microscope. Chitin-rich areas, such as bud scars, will fluoresce brightly[12].
Signaling Pathways and Experimental Workflows
Caption: The Cell Wall Integrity (CWI) signaling pathway in S. cerevisiae.
Caption: The TORC1 signaling pathway and its relation to Ecm33p in S. cerevisiae.
Caption: Experimental workflow for optimizing and analyzing ecm33 mutants.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ecm33 is a novel factor involved in efficient glucose uptake for nutrition-responsive TORC1 signaling in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. ECM33 | SGD [yeastgenome.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification of a small molecule yeast TORC1 inhibitor with a flow cytometry-based multiplex screen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Disruption of ECM33 in diploid wine yeast EC1118: cell morphology and aggregation and their influence on fermentation performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulation of the cell wall protein Ecm33p in yeast Saccharomyces cerevisiae improves the production of small metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static.igem.org [static.igem.org]
- 13. bitesizebio.com [bitesizebio.com]
Technical Support Center: Ecm33 Immunofluorescence Microscopy
Welcome to the technical support center for Ecm33 immunofluorescence microscopy. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and avoid artifacts in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Ecm33 and why is it challenging for immunofluorescence?
Ecm33 is a glycosylphosphatidylinositol (GPI)-anchored protein, primarily studied in fungi like Candida albicans and Saccharomyces cerevisiae, where it is a key component of the cell wall.[1][2] It plays a crucial role in maintaining cell wall integrity and is involved in the N-glycosylation of other proteins.[2][3] Challenges in immunofluorescence for Ecm33 and similar extracellular matrix (ECM) proteins can arise from its dense localization, potential for epitope masking by heavy glycosylation, and difficulties with antibody penetration into the complex extracellular environment.[4][5][6]
Q2: What are the most common artifacts in immunofluorescence and how can I avoid them?
Common artifacts include high background, non-specific staining, weak or no signal, photobleaching, and autofluorescence. Avoiding these issues requires careful optimization of your protocol, including antibody titration, proper fixation and permeabilization, effective blocking, and careful handling of fluorescent reagents.
Q3: How do I choose the right primary antibody for Ecm33?
When selecting a primary antibody for Ecm33, it is crucial to choose one that has been validated for immunofluorescence applications. Polyclonal antibodies may offer broader epitope recognition, which can be advantageous if the protein structure is not well characterized. Always perform a titration experiment to determine the optimal antibody concentration that provides a strong signal with minimal background.
Q4: What is epitope masking and how can I address it when staining for Ecm33?
Epitope masking occurs when the antigen's binding site for the antibody is obscured, often due to fixation or the protein's native conformation, such as heavy glycosylation in the case of many ECM proteins.[5][6][7][8] To address this, you can try different fixation methods or perform antigen retrieval techniques. For glycosylated proteins like Ecm33, enzymatic pre-treatment (e.g., with hyaluronidase) might be necessary to unmask the epitope.[6]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your Ecm33 immunofluorescence experiments.
High Background Staining
High background can obscure your specific signal, making data interpretation difficult.
| Possible Cause | Recommended Solution |
| Primary or secondary antibody concentration too high | Perform a titration experiment to find the optimal antibody concentration.[9][10] |
| Insufficient blocking | Increase the blocking time or try a different blocking agent (e.g., serum from the same species as the secondary antibody).[9] |
| Inadequate washing | Increase the number and duration of wash steps to remove unbound antibodies. |
| Autofluorescence of the sample | Image an unstained control sample to assess autofluorescence.[11] Consider using a different fluorophore with an emission spectrum that avoids the autofluorescence range. |
Weak or No Signal
A faint or absent signal can be due to a variety of factors throughout the staining protocol.
| Possible Cause | Recommended Solution |
| Ineffective primary antibody | Ensure the antibody is validated for immunofluorescence and stored correctly. |
| Low protein expression | Use a signal amplification method or a brighter fluorophore.[11] |
| Improper fixation | The fixation method may be masking the epitope. Try a different fixative (e.g., methanol vs. paraformaldehyde).[9][11] |
| Poor antibody penetration | For dense ECM, consider increasing the permeabilization time or using a stronger detergent.[4][5] |
Non-Specific Staining
Non-specific staining results in the labeling of structures other than the target antigen.
| Possible Cause | Recommended Solution |
| Cross-reactivity of antibodies | Run a control with only the secondary antibody to check for non-specific binding.[11] Use pre-adsorbed secondary antibodies. |
| Hydrophobic interactions | Add a detergent like Tween-20 to your wash buffers. |
| Fc receptor binding | If staining immune cells, block Fc receptors prior to primary antibody incubation. |
Photobleaching
Photobleaching is the irreversible fading of the fluorescent signal upon exposure to light.
| Possible Cause | Recommended Solution |
| Prolonged exposure to excitation light | Minimize light exposure by focusing on a different area of the slide before capturing the image of your region of interest. |
| High intensity of excitation light | Reduce the laser power or use neutral density filters. |
| Fluorophore instability | Use a more photostable fluorophore and an anti-fade mounting medium.[11] |
Experimental Protocols
Standard Immunofluorescence Protocol for Cultured Cells
This protocol provides a general framework. Optimization of incubation times and concentrations is recommended.
| Step | Reagent | Incubation Time | Temperature |
| 1. Fixation | 4% Paraformaldehyde in PBS | 15 minutes | Room Temperature |
| 2. Permeabilization | 0.25% Triton X-100 in PBS | 10 minutes | Room Temperature |
| 3. Blocking | 5% Bovine Serum Albumin (BSA) in PBS | 1 hour | Room Temperature |
| 4. Primary Antibody | Anti-Ecm33 Antibody (diluted in 1% BSA/PBS) | 1 hour to overnight | 4°C (overnight) or RT (1-2 hours) |
| 5. Secondary Antibody | Fluorophore-conjugated secondary antibody (diluted in 1% BSA/PBS) | 1 hour | Room Temperature (in the dark) |
| 6. Counterstain (Optional) | DAPI or Hoechst in PBS | 5 minutes | Room Temperature (in the dark) |
| 7. Mounting | Anti-fade mounting medium | N/A | N/A |
Recommended Reagent Concentrations
| Reagent | Starting Concentration | Notes |
| Paraformaldehyde | 4% (w/v) | Prepare fresh from powder or use high-quality commercial solution. |
| Triton X-100 | 0.1% - 0.5% (v/v) | Higher concentrations may be needed for dense ECM. |
| BSA | 1% - 5% (w/v) | Used for blocking and as an antibody diluent. |
| Primary Antibody | 1-10 µg/mL | Titrate to determine optimal concentration. |
| Secondary Antibody | 1-5 µg/mL | Titrate to determine optimal concentration. |
Visualizations
Immunofluorescence Troubleshooting Workflow
Caption: A flowchart for troubleshooting common immunofluorescence artifacts.
Extracellular Matrix Protein Signaling Pathway
Caption: A simplified diagram of a typical ECM-integrin signaling pathway.
References
- 1. PST1 and ECM33 encode two yeast cell surface GPI proteins important for cell wall integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Ten Approaches That Improve Immunostaining: A Review of the Latest Advances for the Optimization of Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of immunohistochemical techniques to detect extracellular matrix proteins in fixed skin specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. antigen-retriever.com [antigen-retriever.com]
- 9. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 10. hycultbiotech.com [hycultbiotech.com]
- 11. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Investigating GPI-Anchored Proteins like Ecm33
Welcome to the technical support center for researchers studying Glycosylphosphatidylinositol (GPI)-anchored proteins, with a special focus on the fungal cell wall protein, Ecm33. This resource provides troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are GPI-anchored proteins and why are they challenging to study?
Glycosylphosphatidylinositol (GPI)-anchored proteins are a class of proteins attached to the cell surface via a glycolipid anchor.[1] This unique structure presents several research challenges:
-
Amphipathic Nature: Their dual hydrophobic (lipid anchor) and hydrophilic (protein) nature makes them difficult to purify and handle, as they can be prone to aggregation.
-
Complex Trafficking: GPI-anchored proteins are synthesized in the endoplasmic reticulum and undergo extensive modifications and remodeling as they traffic through the Golgi apparatus to the plasma membrane.[2][3] Studying this dynamic process can be complex.
-
Association with Lipid Rafts: These proteins are often localized in specialized membrane microdomains called lipid rafts, which can complicate their extraction and functional analysis.[2][4]
-
Low Abundance: Like many cell surface proteins, GPI-anchored proteins may be expressed at low levels, making their detection and purification challenging.
Q2: What is Ecm33 and what is its known function?
Ecm33 is a GPI-anchored protein found in the cell wall of various fungi, including Saccharomyces cerevisiae and the human pathogen Candida albicans.[5][6] It plays a crucial role in maintaining cell wall integrity, morphogenesis, and stress tolerance.[6][7] Deletion of the ECM33 gene leads to a weakened cell wall, increased sensitivity to cell wall stressing agents, and defects in N-glycosylation of other proteins.[7]
Troubleshooting Guides
Protein Expression and Purification
Q: I am getting a low yield of my purified GPI-anchored protein. What could be the problem and how can I troubleshoot it?
A: Low protein yield is a common issue when working with GPI-anchored proteins. Here are some potential causes and solutions:
| Potential Cause | Troubleshooting Suggestions |
| Inefficient Cell Lysis | GPI-anchored proteins are embedded in the cell membrane. Ensure your lysis method is robust enough to disrupt the fungal cell wall and solubilize the membrane. Consider using mechanical methods like bead beating in combination with detergents.[8] |
| Protein Insolubility/Aggregation | The amphipathic nature of GPI-anchored proteins can lead to aggregation upon extraction. Optimize your lysis and wash buffers with a suitable non-ionic detergent (e.g., Triton X-100, NP-40) to maintain solubility. |
| Poor Binding to Affinity Resin | The GPI anchor or associated lipids might sterically hinder the binding of an affinity tag to the resin. Consider using a longer linker between your protein and the affinity tag. Also, ensure the flow rate during affinity chromatography is slow enough to allow for efficient binding. |
| Protein Degradation | Cell lysis releases proteases that can degrade your target protein. Always include a protease inhibitor cocktail in your lysis buffer and keep samples on ice or at 4°C throughout the purification process. |
Western Blotting
Q: I am having trouble detecting my GPI-anchored protein by Western blot. The signal is weak or absent. What can I do?
A: Western blotting of GPI-anchored proteins can be tricky due to their membrane association and biochemical properties.
| Potential Cause | Troubleshooting Suggestions |
| Inappropriate Lysis Buffer | RIPA buffer is often too harsh and can disrupt antibody epitopes or lead to protein aggregation.[9] A urea-based buffer or direct boiling in SDS-PAGE sample buffer can be more effective for whole-cell extracts.[8][9] |
| Poor Protein Transfer | The hydrophobic GPI anchor can impede efficient transfer from the gel to the membrane. Consider using a PVDF membrane, which has a higher binding capacity for hydrophobic proteins. Ensure complete removal of SDS from the gel by equilibrating it in transfer buffer before setting up the transfer. In some cases, adding a low percentage of SDS (up to 0.1%) to the transfer buffer can aid in the transfer of hydrophobic proteins, but this should be optimized. |
| Antibody Inaccessibility | The GPI anchor and associated glycosylation may mask the antibody epitope. Consider treating your sample with enzymes to remove parts of the glycan structure, but be cautious as this may also affect protein stability. |
| Low Protein Abundance | If your protein is expressed at low levels, you may need to enrich your sample before running the gel. This can be achieved through subcellular fractionation to isolate the membrane fraction or by immunoprecipitation. |
Experimental Protocols
Protocol 1: Yeast Membrane Protein Extraction for Ecm33 Analysis
This protocol is adapted for the extraction of membrane-associated proteins like Ecm33 from Saccharomyces cerevisiae.
-
Cell Harvesting: Grow yeast cells to mid-log phase in appropriate media. Harvest cells by centrifugation at 3,000 x g for 5 minutes at 4°C.
-
Washing: Wash the cell pellet twice with ice-cold sterile water and once with ice-cold lysis buffer without detergent (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, with protease inhibitors).
-
Cell Lysis: Resuspend the cell pellet in 1 ml of ice-cold lysis buffer containing a non-ionic detergent (e.g., 1% Triton X-100 or NP-40) and protease inhibitors. Add an equal volume of acid-washed glass beads (0.5 mm diameter).
-
Homogenization: Disrupt the cells by vortexing for 1 minute, followed by 1 minute on ice. Repeat this cycle 5-7 times.
-
Clarification: Centrifuge the lysate at 500 x g for 5 minutes at 4°C to pellet intact cells and debris.
-
Membrane Fraction Isolation: Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the total membrane fraction.
-
Solubilization: Resuspend the membrane pellet in a suitable buffer for downstream applications (e.g., SDS-PAGE sample buffer for Western blotting).
Protocol 2: Cell Wall Integrity Assay using Calcofluor White
This assay assesses the sensitivity of yeast mutants to the cell wall perturbing agent Calcofluor White (CFW), which binds to chitin.
-
Strain Preparation: Grow wild-type and ecm33Δ mutant yeast strains overnight in liquid YPD medium.
-
Serial Dilutions: Prepare a series of 10-fold serial dilutions of each culture in sterile water.
-
Plating: Spot 5 µl of each dilution onto YPD agar plates and YPD agar plates containing a specific concentration of Calcofluor White (e.g., 50 µg/ml).
-
Incubation: Incubate the plates at 30°C for 48-72 hours.
-
Analysis: Compare the growth of the mutant strain to the wild-type strain on both types of plates. Increased sensitivity of the mutant to CFW will be observed as reduced growth at lower dilutions on the CFW-containing plates.
Quantitative Data Summary
The following table summarizes quantitative data reported for ecm33 mutants in fungi.
| Organism | Phenotype | Quantitative Observation |
| Beauveria bassiana | Conidial Yield | ~76% decrease in ΔBbecm33 compared to wild-type. |
| Metarhizium robertsii | Conidial Yield | ~42% decrease in ΔMrecm33 compared to wild-type. |
| Beauveria bassiana | UV-B Resistance | ~55% decrease in conidial resistance in ΔBbecm33. |
| S. cerevisiae | Invertase Glycosylation | Glycosylated invertase from ecm33Δ migrates faster (100-170 kDa) compared to wild-type (140-240 kDa), suggesting shorter N-linked sugar chains.[7] |
Visualizations
Experimental Workflow for Characterizing Ecm33
Caption: A typical experimental workflow for investigating the function of Ecm33.
Yeast Cell Wall Integrity (CWI) Signaling Pathway
Caption: The Cell Wall Integrity (CWI) pathway in yeast and the putative role of Ecm33.
References
- 1. Determination of the lipid composition of the GPI anchor | PLOS One [journals.plos.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 4. Calcofluor white fungal cell wall staining - PombEvolution [pombevolution.eu]
- 5. maryvillecollege.edu [maryvillecollege.edu]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. bitesizebio.com [bitesizebio.com]
- 9. The Congo Red assay [assay-protocol.com]
Technical Support Center: Recombinant Ecm33 Protein Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of recombinant Ecm33 protein.
Frequently Asked Questions (FAQs)
Q1: What is Ecm33 and why is its recombinant production important?
Ecm33 is a glycosylphosphatidylinositol (GPI)-anchored cell wall protein found in yeast and other fungi. It plays a crucial role in maintaining cell wall integrity.[1] Recombinant production of Ecm33 is valuable for studying its structure and function, for investigating its role in fungal pathogenesis, and for potential applications in antifungal drug development and industrial biotechnology.
Q2: Which expression system is recommended for producing recombinant Ecm33?
The methylotrophic yeast Pichia pastoris is a highly recommended expression system for Ecm33 and other GPI-anchored proteins.[2] P. pastoris is capable of performing the necessary post-translational modifications, including GPI-anchor addition, and it can secrete high levels of recombinant protein, which simplifies downstream purification.[1][2] Expression is typically driven by the strong, methanol-inducible alcohol oxidase 1 (AOX1) promoter.[3]
Q3: My Ecm33 expression levels are very low. What are the first things I should check?
Low expression of recombinant proteins is a common issue.[4] For Ecm33 expressed in P. pastoris, start by:
-
Verifying the integration of the expression cassette: Ensure that the Ecm33 gene has been correctly integrated into the P. pastoris genome. This can be confirmed by PCR on the genomic DNA of your expression clones.
-
Checking for proper induction: Confirm that methanol is being added to the culture to induce the AOX1 promoter. The final concentration and frequency of methanol addition are critical for optimal expression.
-
Assessing cell viability: Poor cell health will lead to low protein yield. Ensure that your culture conditions (media, pH, temperature) are optimal for P. pastoris growth and induction.
Q4: I am observing multiple bands for my recombinant Ecm33 on a Western blot. What could be the cause?
Multiple bands for a recombinant GPI-anchored protein like Ecm33 can be due to several factors:
-
Glycosylation heterogeneity: As a glycoprotein, Ecm33 can have variable N- and O-linked glycosylation patterns, leading to differences in molecular weight.
-
Proteolytic degradation: The protein may be susceptible to cleavage by host cell proteases. The addition of protease inhibitors during cell lysis and purification is recommended.
-
Oligomerization: Some proteins, including membrane-associated proteins, can form dimers or higher-order oligomers that may not be fully dissociated by SDS-PAGE, especially if samples are not boiled.[5]
Q5: How can I purify recombinant Ecm33, given its GPI anchor?
Since Ecm33 is a GPI-anchored protein, it will be associated with the cell membrane or cell wall. Purification requires a multi-step approach:
-
Cell Lysis: Disrupt the yeast cells to release the cellular components.
-
Membrane Fractionation: Isolate the membrane fraction, where Ecm33 is located, by ultracentrifugation.
-
Solubilization: Use a suitable detergent to extract Ecm33 from the membrane.
-
Affinity Chromatography: If you have included an affinity tag (e.g., a polyhistidine tag) in your construct, you can use Immobilized Metal Affinity Chromatography (IMAC) for purification.[6]
Troubleshooting Guides
Issue 1: Low or No Yield of Recombinant Ecm33
| Possible Cause | Recommended Solution |
| Codon Mismatch | The Ecm33 gene sequence may contain codons that are rare in P. pastoris, leading to inefficient translation. Solution: Synthesize a codon-optimized version of the Ecm33 gene for expression in P. pastoris. |
| Suboptimal Induction Conditions | Incorrect methanol concentration or induction time can lead to poor expression. Solution: Perform a time-course and methanol concentration optimization experiment. Test methanol concentrations from 0.5% to 2.0% and harvest samples at 24, 48, 72, and 96 hours post-induction to determine the optimal conditions. |
| Toxicity of Recombinant Protein | High-level expression of a membrane-associated protein can sometimes be toxic to the host cells. Solution: Use a weaker promoter or lower the induction temperature (e.g., to 20-25°C) to slow down protein synthesis and reduce stress on the cells. |
| Inefficient Secretion or Membrane Targeting | The signal peptide or GPI-anchor signal may not be optimal. Solution: Ensure you are using a well-characterized secretion signal, such as the alpha-factor secretion signal from Saccharomyces cerevisiae.[7][8] Verify the integrity of the C-terminal GPI-anchor signal sequence in your construct. |
Issue 2: Recombinant Ecm33 is Insoluble or Aggregated
| Possible Cause | Recommended Solution |
| Formation of Inclusion Bodies (if expressed intracellularly without a secretion signal) | High expression rates can lead to protein misfolding and aggregation. Solution: Lower the expression temperature (15-20°C) and reduce the inducer concentration. Co-expression with chaperones can also aid in proper folding. |
| Ineffective Solubilization from the Membrane | The detergent used may not be suitable for Ecm33. Solution: Screen a panel of detergents (e.g., Triton X-100, DDM, LDAO) at various concentrations to find the optimal conditions for solubilizing Ecm33 from the yeast membrane fraction.[9] |
| Protein Aggregation After Purification | The purified protein may be unstable in the purification buffer. Solution: Add stabilizing agents to your buffers, such as glycerol (5-20%), and optimize the pH and salt concentration. |
Quantitative Data on Recombinant Protein Yield Optimization in Pichia pastoris
The following table provides representative data on how different experimental conditions can influence the yield of a recombinant GPI-anchored protein, similar to Ecm33, expressed in P. pastoris. Please note that these are example values, and optimal conditions should be determined empirically for Ecm33.
| Parameter | Condition A | Yield (mg/L) | Condition B | Yield (mg/L) |
| Host Strain | GS115 (Mut+) | 50 | X-33 (Mut+) | 65 |
| Induction Temperature | 30°C | 45 | 25°C | 70 |
| Methanol Concentration | 0.5% | 60 | 1.0% | 85 |
| pH of Culture Medium | 6.0 | 75 | 7.0 | 60 |
| Codon Optimization | Non-optimized | 30 | Optimized | 95 |
Experimental Protocols
Protocol 1: Expression of His-tagged Recombinant Ecm33 in Pichia pastoris
-
Inoculation: Inoculate a single colony of the recombinant P. pastoris clone into 50 mL of BMGY medium (Buffered Glycerol-complex Medium) in a 250 mL baffled flask.
-
Growth Phase: Grow the culture at 28-30°C in a shaking incubator (250-300 rpm) until the culture reaches an OD600 of 2-6 (approximately 16-18 hours).
-
Induction: Harvest the cells by centrifugation at 3,000 x g for 5 minutes at room temperature. Decant the supernatant and resuspend the cell pellet in BMMY medium (Buffered Methanol-complex Medium) to an OD600 of 1.0 in a volume that is 1/5th to 1/10th of the original culture volume.
-
Methanol Feeding: Add methanol to a final concentration of 0.5-1.0% to induce expression.
-
Continued Incubation: Continue to incubate the culture at 28-30°C with vigorous shaking.
-
Maintain Induction: Add methanol to the same final concentration every 24 hours to maintain induction.
-
Harvesting: Harvest the cells after 72-96 hours of induction by centrifugation at 3,000 x g for 10 minutes at 4°C. The cell pellet can be stored at -80°C until purification.
Protocol 2: Purification of His-tagged Ecm33
-
Cell Lysis: Resuspend the frozen cell pellet in ice-cold lysis buffer (50 mM sodium phosphate, pH 7.4, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, and a protease inhibitor cocktail). Lyse the cells using glass beads or a high-pressure homogenizer.
-
Clarification: Centrifuge the lysate at 10,000 x g for 30 minutes at 4°C to remove cell debris.
-
Membrane Solubilization: Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C. Discard the supernatant. The pellet contains the membrane fraction. Resuspend the membrane pellet in solubilization buffer (lysis buffer with 2% DDM) and incubate for 1-2 hours at 4°C with gentle agitation.
-
Final Clarification: Centrifuge at 100,000 x g for 1 hour at 4°C. The supernatant now contains the solubilized His-tagged Ecm33.
-
IMAC Purification:
-
Equilibrate an IMAC column (e.g., Ni-NTA resin) with binding buffer (50 mM sodium phosphate, pH 7.4, 300 mM NaCl, 20 mM imidazole, 0.1% DDM).
-
Load the clarified supernatant onto the column.
-
Wash the column with 10-20 column volumes of wash buffer (binding buffer with 40 mM imidazole).
-
Elute the protein with elution buffer (binding buffer with 250-500 mM imidazole).
-
-
Buffer Exchange: Perform buffer exchange on the eluted fractions into a final storage buffer (e.g., PBS with 10% glycerol and 0.05% DDM) using dialysis or a desalting column.
Visualizations
Signaling Pathway
Caption: Role of Ecm33 in the Cell Wall Integrity (CWI) and High Osmolarity Glycerol (HOG) pathways.
Experimental Workflow
Caption: Workflow for recombinant Ecm33 expression and purification.
References
- 1. Frontiers | Current advances of Pichia pastoris as cell factories for production of recombinant proteins [frontiersin.org]
- 2. Pichia pastoris: A highly successful expression system for optimal synthesis of heterologous proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Heterologous Expression of Secreted Proteins from Phytophthora in Pichia pastoris Followed by Protein Purification by Immobilized Metal Ion Affinity (IMAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening for glycosylphosphatidylinositol-modified cell wall proteins in Pichia pastoris and their recombinant expression on the cell surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Screening for Glycosylphosphatidylinositol-Modified Cell Wall Proteins in Pichia pastoris and Their Recombinant Expression on the Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification of Membrane Proteins Overexpressed in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Interaction of Ecm33 with Glucose Transporters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The glycosylphosphatidylinositol (GPI)-anchored cell wall protein Ecm33 has been identified as a key factor in ensuring efficient glucose uptake in yeast, particularly Saccharomyces cerevisiae.[1][2] Deletion of the ECM33 gene leads to a phenotype mimicking glucose starvation, even in environments with high glucose concentrations, suggesting a crucial role in nutrient sensing and transport pathways.[1][2] This guide provides a comparative overview of experimental methodologies to validate and characterize the potential direct interaction between Ecm33 and glucose transporters, which is a critical step in understanding its precise mechanism of action. A direct interaction would have significant implications for comprehending nutrient uptake regulation and could present novel targets for antifungal drug development and optimizing yeast-based biotechnological processes.
Putative Interaction Partners: Glucose Transporters (Hxt)
In S. cerevisiae, glucose transport across the plasma membrane is primarily mediated by a family of hexose transporters (Hxt). Given that the phenotype of the ecm33Δ mutant is prominent in high-glucose conditions, the most likely interaction candidates are the low-affinity glucose transporters, such as Hxt1 and Hxt3 , which are predominantly expressed under these conditions.[3][4] However, other Hxt transporters that may be present and functional under specific glucose concentrations should not be ruled out.
Comparative Analysis of Interaction Validation Methods
Validating the interaction between a GPI-anchored cell wall protein and a transmembrane glucose transporter presents unique technical challenges. Below is a comparison of three robust in vivo methods suitable for this purpose: Co-immunoprecipitation (Co-IP), Förster Resonance Energy Transfer (FRET), and the Membrane Yeast Two-Hybrid (MYTH) system.
| Method | Principle | Advantages | Disadvantages | Quantitative Data Output |
| Co-immunoprecipitation (Co-IP) | An antibody against a tagged "bait" protein (e.g., Ecm33) is used to pull down the protein and any interacting "prey" proteins (e.g., Hxt transporters) from a cell lysate. The presence of the prey protein is then detected by Western blotting. | - Detects interactions in a near-native cellular context. - Can identify stable interactions within protein complexes. | - Prone to false positives from non-specific binding. - May not capture transient or weak interactions. - Solubilization of membrane proteins can disrupt interactions. | - Semi-quantitative (relative band intensity on Western blot). |
| Förster Resonance Energy Transfer (FRET) | Measures the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore, which are genetically fused to the proteins of interest. Energy transfer only occurs if the proteins are in very close proximity (1-10 nm). | - Provides in vivo evidence of close proximity. - Can be used to study the dynamics of interactions in living cells. | - Requires careful selection of fluorophore pairs and sophisticated microscopy. - Can be technically challenging to implement and interpret. - Distance and orientation-dependent. | - Quantitative (FRET efficiency, changes in fluorescence lifetime). |
| Membrane Yeast Two-Hybrid (MYTH) | A modification of the yeast two-hybrid system that utilizes a split-ubiquitin sensor. Interaction between a membrane-bound "bait" and a "prey" protein reconstitutes ubiquitin, leading to the cleavage of a transcription factor and activation of reporter genes. | - Specifically designed for membrane protein interactions. - Can detect transient and weak interactions. - Suitable for high-throughput screening of interaction partners. | - Interactions are detected in the context of the endoplasmic reticulum or plasma membrane, but not the cell wall. - Overexpression of fusion proteins can lead to false positives. | - Semi-quantitative (reporter gene activity, e.g., growth on selective media, β-galactosidase assay). |
Experimental Protocols
Co-immunoprecipitation (Co-IP)
This protocol is adapted for the analysis of a GPI-anchored protein and a transmembrane protein in yeast.
Methodology:
-
Strain Engineering: Construct a yeast strain co-expressing a C-terminally tagged Ecm33 (e.g., Ecm33-HA) and a C-terminally tagged glucose transporter (e.g., Hxt1-Myc). The tags should be different to allow for specific immunoprecipitation and detection.
-
Cell Lysis: Grow the engineered yeast strain to mid-log phase in high-glucose medium. Harvest the cells and resuspend in a lysis buffer containing a mild non-ionic detergent (e.g., Triton X-100 or digitonin) to solubilize membrane proteins without disrupting protein-protein interactions. Mechanical lysis using glass beads is recommended.[5][6]
-
Immunoprecipitation: Incubate the cell lysate with magnetic beads conjugated to an anti-HA antibody to capture Ecm33-HA and its interacting partners.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an anti-Myc antibody to detect the presence of co-immunoprecipitated Hxt1-Myc. An anti-HA antibody should be used as a positive control to confirm the immunoprecipitation of Ecm33-HA.
Förster Resonance Energy Transfer (FRET) Microscopy
This protocol outlines the use of FRET to determine the proximity of Ecm33 and a glucose transporter in living yeast cells.
Methodology:
-
Strain Engineering: Construct a yeast strain co-expressing Ecm33 fused to a donor fluorophore (e.g., GFP) and a glucose transporter fused to an acceptor fluorophore (e.g., mCherry). The fusion proteins should be expressed from their native promoters to maintain physiological expression levels.
-
Microscopy Setup: Use a confocal microscope equipped for FRET analysis. This typically involves specific laser lines for exciting the donor and acceptor fluorophores and appropriate emission filters.
-
Image Acquisition: Acquire images in three channels: the donor channel (excitation of donor, detection of donor emission), the acceptor channel (excitation of acceptor, detection of acceptor emission), and the FRET channel (excitation of donor, detection of acceptor emission).
-
FRET Analysis: A common method is acceptor photobleaching.[7][8] In a region of interest where both proteins are co-localized, the acceptor fluorophore (mCherry) is selectively photobleached using a high-intensity laser. If FRET was occurring, the photobleaching of the acceptor will result in an increase in the donor's (GFP) fluorescence intensity.
-
Data Quantification: The FRET efficiency can be calculated based on the increase in donor fluorescence after acceptor photobleaching.
Membrane Yeast Two-Hybrid (MYTH) System
This protocol describes the use of the split-ubiquitin-based MYTH system to test for an interaction between Ecm33 and a glucose transporter.
Methodology:
-
Vector Construction:
-
Clone the coding sequence of the glucose transporter (e.g., HXT1) into the "bait" vector. This will create a fusion protein with the C-terminal half of ubiquitin (Cub) and a transcription factor (LexA-VP16).
-
Clone the coding sequence of ECM33 into the "prey" vector, creating a fusion with the N-terminal half of ubiquitin (NubG).[9][10][11]
-
-
Yeast Transformation: Co-transform a suitable yeast reporter strain with the bait and prey plasmids.
-
Selection and Reporter Assays: Plate the transformed yeast on selective media lacking specific nutrients (e.g., histidine, adenine). Growth on this media indicates an interaction, as the reconstituted ubiquitin leads to the cleavage of the transcription factor and activation of the reporter genes (HIS3, ADE2).
-
Quantitative Analysis: The strength of the interaction can be further quantified using a β-galactosidase assay, where the lacZ reporter gene is also activated upon interaction.[12]
-
Controls: It is crucial to include negative controls, such as co-transforming the bait with an empty prey vector and the prey with an empty bait vector, to ensure that neither fusion protein self-activates the reporter genes.
Supporting Data and Rationale
While direct experimental data for the Ecm33-glucose transporter interaction is not yet published, the following findings from the literature provide a strong rationale for conducting the validation studies described above:
-
Functional Link: Deletion of ECM33 results in reduced glucose uptake and activation of starvation-induced pathways, directly linking Ecm33 to glucose metabolism.[1][2]
-
Subcellular Localization: Ecm33 is a GPI-anchored protein localized to the cell periphery, placing it in close proximity to the plasma membrane where glucose transporters reside.[13]
-
TORC1 Signaling: Ecm33 is required for the full activation of the TORC1 signaling pathway, a key regulator of cell growth in response to nutrient availability, particularly glucose.[1][2]
A study on a S. cerevisiae strain with compromised glucose uptake (TM6* mutant) showed significantly lower intracellular glucose concentrations (around 0.24 mM) compared to the wild-type strain (0.89 mM) when grown in high glucose media.[14] This highlights the importance of efficient glucose transport, a process in which Ecm33 is implicated.
Visualizations
Signaling Pathway and Experimental Logic
Caption: Putative role of Ecm33 in modulating Hxt-mediated glucose transport and downstream TORC1 signaling.
Experimental Workflow for Co-immunoprecipitation
Caption: Step-by-step workflow for validating Ecm33-Hxt interaction using Co-immunoprecipitation.
Logical Relationship in Membrane Yeast Two-Hybrid (MYTH)
Caption: Logical flow of the Membrane Yeast Two-Hybrid (MYTH) system for detecting protein interactions.
References
- 1. Ecm33 is a novel factor involved in efficient glucose uptake for nutrition-responsive TORC1 signaling in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ecm33 is a novel factor involved in efficient glucose uptake for nutrition‐responsive TORC1 signaling in yeast – ScienceOpen [scienceopen.com]
- 3. Function and Regulation of Yeast Hexose Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Coimmunoprecipitation of proteins from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coimmunoprecipitation of Proteins from Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FRET Microscopy in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Split-Ubiquitin Based Membrane Yeast Two-Hybrid (MYTH) System: A Powerful Tool For Identifying Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Video: Split-Ubiquitin Based Membrane Yeast Two-Hybrid MYTH System: A Powerful Tool For Identifying Protein-Protein Interactions [jove.com]
- 12. mdpi.com [mdpi.com]
- 13. ECM33 | SGD [yeastgenome.org]
- 14. research.rug.nl [research.rug.nl]
A Comparative Analysis of Ecm33 and Pst1 in Yeast Cell Wall Integrity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the functions of two glycosylphosphatidylinositol (GPI)-anchored cell wall proteins in yeast, Ecm33p and Pst1p. Both proteins are integral to maintaining the structural integrity of the cell wall, a critical organelle for fungal viability and a key target for antifungal therapies. This analysis is based on experimental data from studies in Saccharomyces cerevisiae, highlighting their distinct and overlapping roles in cell wall biogenesis and stress response pathways.
Functional Overview
Ecm33p and Pst1p are homologous proteins localized to the yeast cell surface, with Ecm33p playing a more critical role in maintaining cell wall integrity.[1] Deletion of ECM33 results in a significantly weakened cell wall, leading to a cascade of compensatory responses, including the activation of the Slt2 MAP kinase pathway.[1] Pst1p's function appears to be partially redundant, with its importance becoming more pronounced in the absence of Ecm33p.[1] The simultaneous deletion of both genes exacerbates the cell wall defects observed in the single ecm33Δ mutant, underscoring their combined importance.[1]
Quantitative Performance Data
The following tables summarize the phenotypic differences between wild-type, ecm33Δ, pst1Δ, and ecm33Δ pst1Δ yeast strains when subjected to various cell wall stressors. The data is primarily derived from the study by Pardo et al. (2004).
Table 1: Sensitivity to Cell Wall Disrupting Agents
| Strain | Congo Red (50 µg/ml) | Calcofluor White (50 µg/ml) | SDS (0.01%) |
| Wild-type | Viable | Viable | Viable |
| pst1Δ | Viable | Viable | Viable |
| ecm33Δ | Non-viable | Non-viable | Non-viable |
| ecm33Δ pst1Δ | Non-viable | Non-viable | Non-viable |
Table 2: Sensitivity to Zymolyase Digestion
| Strain | % Lysis after 1 hour | % Lysis after 2 hours | % Lysis after 3 hours |
| Wild-type | ~10% | ~20% | ~30% |
| pst1Δ | ~15% | ~25% | ~35% |
| ecm33Δ | ~40% | ~65% | ~80% |
| ecm33Δ pst1Δ | ~50% | ~75% | ~90% |
Table 3: Activation of the Cell Wall Integrity (CWI) Pathway
| Strain | Basal Slt2p Phosphorylation |
| Wild-type | Low |
| pst1Δ | Low |
| ecm33Δ | High |
| ecm33Δ pst1Δ | High |
Signaling Pathway Involvement
Ecm33p and Pst1p are implicated in the Cell Wall Integrity (CWI) signaling pathway, a crucial regulatory network for maintaining cell wall homeostasis. The deletion of ECM33 leads to the constitutive activation of Slt2p, the MAP kinase at the core of the CWI pathway.[1] This suggests that Ecm33p is involved in a mechanism that signals the status of the cell wall to the internal machinery that governs its synthesis and repair. Pst1p is thought to act in a compensatory manner, with its expression being induced upon activation of the Slt2p-mediated MAP kinase cascade.[2]
Experimental Protocols
1. Cell Wall Integrity Assay (Spot Assay)
This protocol assesses the sensitivity of yeast strains to cell wall disrupting agents.
-
Materials:
-
YPD agar plates
-
Congo Red (stock solution: 10 mg/ml in water)
-
Calcofluor White (stock solution: 10 mg/ml in water)
-
Sodium Dodecyl Sulfate (SDS) (stock solution: 10% w/v in water)
-
Yeast cultures grown to mid-log phase (OD600 ≈ 0.5-0.8)
-
Sterile water or saline
-
96-well microtiter plate
-
Multichannel pipette
-
-
Procedure:
-
Prepare YPD agar plates containing the final concentrations of the cell wall stressors as indicated in Table 1 (e.g., 50 µg/ml Congo Red, 50 µg/ml Calcofluor White, 0.01% SDS).
-
Adjust the OD600 of the yeast cultures to 0.5 in sterile water.
-
In a 96-well plate, perform 10-fold serial dilutions of the cell suspensions.
-
Using a multichannel pipette, spot 5 µl of each dilution onto the YPD plates (control and with stressors).
-
Incubate the plates at 30°C for 2-3 days and document the growth.
-
2. Zymolyase Sensitivity Assay
This assay measures the susceptibility of the yeast cell wall to enzymatic digestion.
-
Materials:
-
Yeast cultures grown to mid-log phase (OD600 ≈ 0.5-0.8)
-
Zymolyase-20T (stock solution: 10 mg/ml in water)
-
Sorbitol buffer (1 M Sorbitol, 10 mM Tris-HCl pH 7.5)
-
Spectrophotometer
-
-
Procedure:
-
Harvest yeast cells by centrifugation and wash them with sterile water.
-
Resuspend the cells in sorbitol buffer to an OD600 of approximately 1.0.
-
Add Zymolyase-20T to a final concentration of 20 µg/ml.
-
Incubate the cell suspension at 30°C.
-
Monitor the decrease in OD600 at regular intervals (e.g., every 30-60 minutes) for up to 3 hours. The decrease in optical density corresponds to cell lysis.
-
3. Western Blot for Slt2p Phosphorylation
This protocol detects the activation of the CWI pathway by measuring the phosphorylation of the Slt2 MAP kinase.
-
Materials:
-
Yeast cultures
-
Trichloroacetic acid (TCA)
-
Glass beads
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-p44/42 MAPK (recognizes phosphorylated Slt2p) and anti-Slt2p (for total Slt2p as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
-
-
Procedure:
-
Harvest yeast cells and precipitate proteins with TCA.
-
Lyse the cells by bead beating in lysis buffer.
-
Determine protein concentration using a standard assay (e.g., Bradford or BCA).
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Conclusion
The comparative analysis of Ecm33p and Pst1p reveals a hierarchical and partially redundant functional relationship in maintaining yeast cell wall integrity. Ecm33p serves as a primary component in this process, and its absence triggers a significant cell wall stress response. Pst1p, while having a less critical role under normal conditions, becomes important for cell survival in the absence of Ecm33p. Understanding the specific functions of these and other cell wall proteins is crucial for the development of novel antifungal drugs that target the fungal cell wall. The experimental protocols provided herein offer a basis for further investigation into the roles of these and other cell wall-associated proteins.
References
Unraveling the Mechanisms of Apical Bud Growth: A Comparative Guide to Key Regulators
A comprehensive analysis of the molecular players governing apical dominance and bud outgrowth for researchers, scientists, and drug development professionals.
Initial investigations into the role of the protein Ecm33 in apical bud growth have found no direct evidence of its involvement in this critical plant developmental process. Scientific literature to date primarily characterizes Ecm33 as a glycosylphosphatidylinositol (GPI)-anchored cell surface protein in yeast and fungi, where it plays a crucial role in cell wall integrity and stress responses[1][2]. This guide, therefore, shifts focus to the well-established molecular mechanisms and key hormonal and nutritional signals that are scientifically proven to regulate apical bud growth, providing a comparative overview of these alternative pathways.
The outgrowth of apical buds, a phenomenon central to plant architecture, is predominantly controlled by a complex interplay of phytohormones and nutritional signals. The process, known as apical dominance, involves the suppression of axillary (lateral) bud growth by the actively growing apical bud[3][4][5]. Decapitation, or the removal of the shoot apex, famously releases these axillary buds from dormancy, triggering their outgrowth[3][4]. The primary mediators in this intricate signaling network are auxin, cytokinins (CK), strigolactones (SLs), gibberellins (GA), and sucrose.
Comparative Roles of Key Regulators in Apical Bud Growth
The following table summarizes the primary roles of the key molecules implicated in the regulation of apical bud growth and outgrowth.
| Regulator | Primary Source | Primary Function in Apical Dominance | Effect on Axillary Bud Outgrowth |
| Auxin (IAA) | Young leaves in the apical bud | Maintains apical dominance | Inhibitory[3][5] |
| Cytokinins (CK) | Primarily roots, transported upwards | Antagonizes auxin action | Promotive[3][6] |
| Strigolactones (SLs) | Roots and shoots | Act downstream of auxin to inhibit bud growth | Inhibitory[3][4] |
| Gibberellins (GA) | Various tissues, including apical buds | Promotes sustained bud growth after initial release | Promotive[4][7] |
| Sucrose | Source leaves (photosynthesis) | Signals nutrient availability, promotes bud growth | Promotive[3][4] |
Experimental Protocols for Studying Apical Bud Growth
Understanding the roles of these regulators has been made possible through a variety of key experimental techniques. Below are detailed methodologies for commonly cited experiments in the study of apical dominance.
Decapitation and Hormone Application Experiments
This foundational experiment is used to investigate the inhibitory effect of the apical bud and the roles of auxin and other hormones.
Objective: To determine the effect of apical bud removal on axillary bud outgrowth and to test the ability of exogenously applied hormones to substitute for the apical bud.
Materials:
-
Healthy, actively growing plants with clear apical dominance (e.g., pea, bean, or Arabidopsis thaliana).
-
Sterile razor blade or scalpel.
-
Lanolin paste.
-
Hormone solutions (e.g., Indole-3-acetic acid (IAA), synthetic auxin NAA, synthetic strigolactone GR24, cytokinin 6-Benzylaminopurine (BAP)) dissolved in ethanol and mixed with lanolin paste.
-
Control lanolin paste (with ethanol only).
-
Ruler or calipers for measuring bud length.
Procedure:
-
Select a cohort of uniform plants.
-
For the decapitated group, carefully excise the apical bud just above the highest axillary bud using a sterile razor blade.
-
Immediately after decapitation, apply a small amount of lanolin paste containing the hormone to be tested (or control paste) to the cut surface.
-
Maintain an intact control group of plants.
-
Grow plants under controlled environmental conditions.
-
Measure the length of the highest axillary bud at regular intervals (e.g., daily for one week).
-
Statistically analyze the differences in bud outgrowth between the different treatment groups.
Grafting Experiments
Grafting is employed to study the long-distance transport of signaling molecules, such as strigolactones.
Objective: To determine if a signaling molecule is mobile and can be transported from the rootstock to the scion to influence axillary branching.
Materials:
-
Wild-type plant seedlings.
-
Mutant seedlings defective in the biosynthesis of a specific hormone (e.g., a strigolactone biosynthesis mutant like dad1 in petunia)[8].
-
Grafting clips or paraffin film.
-
Sterile razor blade.
-
Humid chamber.
Procedure:
-
Germinate wild-type and mutant seeds under sterile conditions.
-
When seedlings have developed a small stem, perform a V-shaped or cleft graft.
-
Create reciprocal grafts: wild-type scion on mutant rootstock and mutant scion on wild-type rootstock. Also include self-grafts (wild-type on wild-type and mutant on mutant) as controls.
-
Secure the graft junction with a clip or paraffin film.
-
Place the grafted plants in a humid chamber for several days to allow the graft union to heal.
-
Transfer the healed plants to standard growth conditions.
-
Observe and quantify the branching phenotype of the scion in each grafting combination. A rescue of the mutant phenotype (e.g., reduced branching in a highly branched mutant scion) indicates that a mobile signal from the wild-type rootstock is responsible.
Visualizing the Regulatory Networks
To better understand the complex interactions between the key regulators of apical bud growth, the following diagrams illustrate the primary signaling pathways and a typical experimental workflow.
Caption: Hormonal signaling pathways controlling apical dominance.
Caption: Workflow for a decapitation and hormone application experiment.
References
- 1. The cell surface protein gene ecm33+ is a target of the two transcription factors Atf1 and Mbx1 and negatively regulates Pmk1 MAPK cell integrity signaling in fission yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Cell Wall Protein Ecm33 of Candida albicans is Involved in Chronological Life Span, Morphogenesis, Cell Wall Regeneration, Stress Tolerance, and Host-Cell Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lessons from a century of apical dominance research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Control of bud activation by an auxin transport switch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytokinin is required for escape but not release from auxin mediated apical dominance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Control of Apical Bud Growth and Senescence by Auxin and Gibberellin in Genetic Lines of Peas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of the DECREASED APICAL DOMINANCE Genes of Petunia in the Control of Axillary Branching - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Genetic Complementation Assays for Ecm33 Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of genetic complementation assays for studying the function of Ecm33, a key protein involved in fungal cell wall integrity. We present supporting experimental data, detailed protocols for key assays, and a comparison with alternative targets within related signaling pathways.
Introduction to Ecm33 and Genetic Complementation
Ecm33 is a glycosylphosphatidylinositol (GPI)-anchored cell wall protein crucial for maintaining cell wall integrity in various fungi, including the model organism Saccharomyces cerevisiae and the human pathogen Candida albicans.[1][2] Deletion of the ECM33 gene leads to a range of phenotypic defects, including hypersensitivity to cell wall stressing agents, altered cell wall composition, and activation of the Cell Wall Integrity (CWI) signaling pathway.[3][4]
A genetic complementation assay is a powerful technique used to confirm that a specific phenotype is caused by the deletion of a particular gene. The principle is to reintroduce a functional copy of the deleted gene into the mutant strain and observe the restoration, or "rescue," of the wild-type phenotype. This confirms that the observed defects are indeed due to the absence of the gene and not to off-target mutations.
Comparison of Complementation Assay Targets
While Ecm33 is a key player in cell wall maintenance, other proteins within the CWI and the High Osmolarity Glycerol (HOG) pathways serve as alternative targets for studying cellular responses to stress. The choice of target for a complementation assay depends on the specific aspect of cell wall biology being investigated.
| Target Protein | Pathway | Deletion Phenotype | Complementation Readout (Expected Outcome) |
| Ecm33 | Cell Wall Biogenesis / CWI Pathway | - Hypersensitivity to Calcofluor White & Congo Red- Increased chitin deposition- Constitutive activation of the CWI pathway (phosphorylated Slt2) | - Restored resistance to cell wall stressors- Wild-type levels of chitin- Basal levels of Slt2 phosphorylation |
| Slt2/Mpk1 | Cell Wall Integrity (CWI) | - Hypersensitivity to cell wall stressors (e.g., caffeine, Calcofluor White)- Lysis upon hypo-osmotic shock | - Restored resistance to cell wall stressors- Viability in hypo-osmotic conditions |
| Hog1 | High Osmolarity Glycerol (HOG) | - Hypersensitivity to osmotic stress (e.g., high concentrations of NaCl or sorbitol) | - Restored growth in high osmolarity media |
Experimental Protocols
Detailed methodologies for key experiments used in the functional characterization of Ecm33 and related proteins are provided below.
Genetic Complementation of ecm33Δ Mutant
This protocol describes the general procedure for reintroducing the ECM33 gene into a deletion mutant to rescue the phenotype.
a. Strain and Plasmid Construction:
-
An ecm33Δ strain is created in the desired yeast background using standard homologous recombination techniques.
-
The wild-type ECM33 gene, including its native promoter and terminator sequences, is cloned into a yeast expression vector (e.g., a single-copy CEN/ARS plasmid) carrying a selectable marker (e.g., URA3).
b. Yeast Transformation:
-
The ecm33Δ mutant is transformed with the ECM33-containing plasmid or an empty vector control using the lithium acetate/polyethylene glycol (LiAc/PEG) method.[5]
c. Selection and Verification:
-
Transformants are selected on appropriate synthetic dropout medium (e.g., lacking uracil for a URA3 marker).
-
Successful re-expression of Ecm33 can be verified by RT-PCR or Western blotting if an antibody is available.
Cell Wall Stress Sensitivity Assay (Spot Assay)
This assay is used to qualitatively assess the sensitivity of yeast strains to cell wall perturbing agents.
a. Culture Preparation:
-
Yeast strains (wild-type, ecm33Δ with empty vector, and ecm33Δ with ECM33 plasmid) are grown overnight in liquid selective medium.
-
Cultures are serially diluted (e.g., 10-fold dilutions starting from an OD₆₀₀ of 0.5).
b. Plating:
-
A small volume (e.g., 5 µL) of each dilution is spotted onto selective agar plates and plates containing the cell wall stressing agent.
-
Calcofluor White: 10-50 µg/mL
-
Congo Red: 10-50 µg/mL
-
Caffeine: 5-10 mM[6]
-
c. Incubation and Analysis:
-
Plates are incubated at 30°C for 2-3 days.
-
Growth on the stress-containing plates is compared to the control plates. Complementation is indicated by the restored ability of the ecm33Δ strain carrying the ECM33 plasmid to grow in the presence of the stressors.
Chitin Content Measurement with Calcofluor White Staining
This protocol provides a method to quantify the relative chitin content of yeast cells.
a. Staining:
-
Log-phase yeast cells are harvested and washed with phosphate-buffered saline (PBS).
-
Cells are stained with a solution of Calcofluor White (e.g., 5 µg/mL) in the dark for 10-15 minutes.[7]
-
Cells are washed multiple times with PBS to remove excess stain.
b. Quantification:
-
Fluorescence Microscopy: Stained cells are visualized using a fluorescence microscope with a DAPI filter set. The fluorescence intensity of the cell wall, particularly the bud scars, is observed. While qualitative, this method can show clear differences in chitin deposition.[6]
-
Flow Cytometry: For a more quantitative analysis, the fluorescence of a large population of stained cells can be measured using a flow cytometer. The mean fluorescence intensity of the population is proportional to the average chitin content per cell.[1]
Visualizing Workflows and Pathways
To better illustrate the experimental processes and the cellular context of Ecm33 function, the following diagrams are provided.
References
- 1. Determination of chitin content in fungal cell wall: an alternative flow cytometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chitin Synthesis in Saccharomyces cerevisiae in Response to Supplementation of Growth Medium with Glucosamine and Cell Wall Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Cell Wall Protein Ecm33 of Candida albicans is Involved in Chronological Life Span, Morphogenesis, Cell Wall Regeneration, Stress Tolerance, and Host-Cell Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of the cell wall protein Ecm33p in yeast Saccharomyces cerevisiae improves the production of small metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
Safety Operating Guide
Proper Disposal Procedures for EC33 Laboratory Waste
The responsible disposal of laboratory waste is paramount for ensuring personnel safety and environmental protection. For substances designated as EC33, which may refer to various chemical products, a comprehensive approach to waste management is essential. This guide provides detailed procedures for the proper disposal of this compound, adhering to standard laboratory safety protocols and regulatory requirements.
I. Core Principles of this compound Disposal
Before initiating any disposal process, it is crucial to consult the Safety Data Sheet (SDS) specific to the this compound product in use. The SDS will provide detailed information regarding the substance's hazards, handling, and disposal requirements. In the absence of a specific SDS, or for generic laboratory chemicals, the following general principles should be applied.
The primary goal is to minimize waste generation whenever possible.[1] When disposal is necessary, it must be conducted in a safe manner that prevents environmental contamination and complies with all relevant federal, state, and local regulations.[1][2]
II. This compound Waste Disposal Summary
The following table summarizes the key logistical and safety considerations for the disposal of this compound.
| Aspect | Procedure | Regulatory Considerations |
| Waste Identification | Characterize the waste to determine if it is hazardous based on its properties (e.g., ignitability, corrosivity, reactivity, toxicity). | Disposal methods are dictated by whether the waste is classified as hazardous under federal, state, and local regulations.[3][4] |
| Container Management | Use a suitable, properly labeled container for waste collection. The container must be in good condition, compatible with the chemical, and kept closed except when adding waste.[3][4] Empty containers should be triple-rinsed with an appropriate solvent before disposal in regular trash; the rinsate must be collected as hazardous waste.[3][5] | Containers must be labeled with the words "Hazardous Waste" and the full chemical name.[3] |
| Spill & Leak Management | In case of a spill, move containers from the spill area.[1] Vacuum or sweep up the material and place it in a designated, labeled waste container.[1][2] Avoid creating dust.[1][2] Prevent the spilled material from entering soil, waterways, drains, and sewers.[1][2] | Spills may need to be reported to environmental authorities depending on the quantity and nature of the substance. |
| Disposal Path | Non-hazardous solid waste may be disposed of in the regular trash, provided it is in a tightly sealed container.[6] Hazardous waste must be disposed of through an approved waste disposal facility or a designated environmental health and safety (EHS) department.[1][3] Never dispose of hazardous chemicals down the drain.[3] | Adhere to all local, state, and federal environmental control regulations for waste disposal.[1] |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including gloves, goggles, and a lab coat, when handling this compound waste. In case of dust formation, use respiratory protection.[1] | Refer to Section 8 of the specific product's SDS for detailed PPE requirements.[1] |
III. This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe and compliant disposal of this compound waste.
IV. Handling of Empty Containers
Proper management of empty containers is a critical aspect of laboratory waste disposal.
-
Triple Rinsing : Containers that held this compound should be triple-rinsed with a suitable solvent capable of removing the chemical residue.[3]
-
Rinsate Collection : The rinsate from this cleaning process must be collected and managed as hazardous waste.[3]
-
Final Disposal : After triple-rinsing and allowing the container to air dry, it can typically be disposed of in the regular trash.[3][5] Before disposal, any hazard labels on the container should be defaced.[5] Alternatively, rinsed containers can be reused for the accumulation of compatible waste, provided they are relabeled appropriately.[3]
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound and other laboratory chemical waste, thereby fostering a culture of safety and regulatory compliance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
